molecular formula C23H31NO8 B12414453 Maximiscin

Maximiscin

Cat. No.: B12414453
M. Wt: 449.5 g/mol
InChI Key: BHUFOFQGYXAGAC-QMUCRNDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maximiscin (CAS 1612154-44-5) is a structurally intriguing fungal metabolite of mixed biosynthetic origin, incorporating building blocks derived from the shikimate, polyketide, and nonribosomal peptide synthetase pathways . This natural product has demonstrated potent and selective cytotoxic activity, showing particular efficacy against basal-like 1 (BL1) triple-negative breast cancer (TNBC) cell lines such as MDA-MB-468 . Its cytotoxicity is significantly more potent in these cells (LC50 = 0.6 µM) compared to other TNBC subtypes, where LC50 values range from 15 to 60 µM . The primary mechanism of action for this compound involves the induction of DNA damage . Treatment with this compound causes DNA double-strand breaks, as evidenced by the accumulation of phosphorylated histone H2A.X (γ-H2A.X) . This damage subsequently activates key DNA damage response pathways, leading to the phosphorylation of checkpoint kinases Chk1 and Chk2, as well as phosphorylation of the tumor suppressor p53 at serine 15 . These cellular events result in cell cycle arrest in the G1 phase and ultimately trigger cell death . The first total synthesis of (–)-maximiscin was achieved in 2020, featuring a concise and enantioselective route that employed strategies such as desymmetrizing C–H activation and a late-stage construction of the central pyridone ring . This synthesis confirms the absolute configuration of the natural product and enables further biological studies . With its unique mechanism and selective anti-cancer profile, this compound serves as a valuable tool compound for researching DNA damage response mechanisms and exploring new therapeutic strategies for hard-to-treat cancers like triple-negative breast cancer. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31NO8

Molecular Weight

449.5 g/mol

IUPAC Name

methyl (3R,4R,5R,6R)-6-[3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-4-hydroxy-2-oxopyridin-1-yl]oxy-3,4,5-trihydroxycyclohexene-1-carboxylate

InChI

InChI=1S/C23H31NO8/c1-5-13-9-11(2)8-12(3)17(13)18-15(25)6-7-24(22(18)29)32-21-14(23(30)31-4)10-16(26)19(27)20(21)28/h5-7,10-13,16-17,19-21,25-28H,1,8-9H2,2-4H3/t11-,12+,13-,16-,17-,19-,20-,21-/m1/s1

InChI Key

BHUFOFQGYXAGAC-QMUCRNDTSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O[C@H]3[C@@H]([C@@H]([C@@H](C=C3C(=O)OC)O)O)O)O)C

Canonical SMILES

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)OC3C(C(C(C=C3C(=O)OC)O)O)O)O)C

Origin of Product

United States

Foundational & Exploratory

Maximiscin: A Technical Guide to a Novel Anticancer Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maximiscin is a structurally unique natural product with potent and selective cytotoxic activity against certain cancer types, particularly a subtype of triple-negative breast cancer. This technical guide provides an in-depth overview of the discovery, structure, and biological activity of this compound. It includes detailed, synthesized experimental protocols for its isolation and purification, as well as for key biological assays. Quantitative data on its cytotoxic effects are presented in tabular format for easy comparison. Furthermore, this guide visualizes the known signaling pathways affected by this compound and the experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers interested in its potential as a therapeutic agent.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, a metabolite produced by the fungus Tolypocladium sp., is a compelling example of the chemical diversity and biological potential found in nature. Its intricate molecular architecture, arising from a rare combination of three distinct biosynthetic pathways (polyketide, shikimate, and non-ribosomal peptide synthesis), presents a significant scientific interest.[1] This complex structure is also associated with its potent biological activity. Initial screenings revealed this compound's efficacy against multiple cancer cell lines, with notable selectivity for the MDA-MB-468 triple-negative breast cancer cell line.[2] Its mechanism of action involves the induction of DNA damage and the subsequent activation of DNA damage response pathways, highlighting its potential as a targeted anticancer agent.[2]

Natural Product Discovery and Isolation

The discovery of this compound originated from a crowdsourcing initiative aimed at exploring fungal metabolite diversity.[1] The producing organism, a Tolypocladium species, was identified as a source of this novel bioactive compound.

General Workflow for Fungal Natural Product Discovery

The process of discovering a new natural product like this compound from a fungal source typically follows a structured workflow. This involves initial cultivation and extraction, followed by bioassay-guided fractionation to isolate the active compound.

Natural Product Discovery Workflow cluster_0 Discovery Phase cluster_1 Isolation & Characterization Phase cluster_2 Development Phase Fungal Strain Collection Fungal Strain Collection Fermentation & Cultivation Fermentation & Cultivation Fungal Strain Collection->Fermentation & Cultivation Inoculation Extraction of Secondary Metabolites Extraction of Secondary Metabolites Fermentation & Cultivation->Extraction of Secondary Metabolites Harvest Bioassay Screening Bioassay Screening Extraction of Secondary Metabolites->Bioassay Screening Testing Bioassay-Guided Fractionation Bioassay-Guided Fractionation Bioassay Screening->Bioassay-Guided Fractionation Active Hit Purification (HPLC) Purification (HPLC) Bioassay-Guided Fractionation->Purification (HPLC) Chromatography Structure Elucidation Structure Elucidation Purification (HPLC)->Structure Elucidation Spectroscopy (NMR, MS) Biological Activity & MoA Studies Biological Activity & MoA Studies Structure Elucidation->Biological Activity & MoA Studies Pure Compound Lead Optimization Lead Optimization Biological Activity & MoA Studies->Lead Optimization Maximiscin_DDR_Pathway This compound This compound DNA Damage DNA Damage This compound->DNA Damage induces ATM/ATR ATM/ATR DNA Damage->ATM/ATR activates Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 phosphorylates p53 p53 ATM/ATR->p53 phosphorylates (Ser15) Chk1/Chk2->p53 phosphorylates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes

References

Sphaeropsidin A and Its Synthetic Analogues: A Novel Class of Antitumor Agents Targeting Apoptosis-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless pursuit of novel anticancer agents with unique mechanisms of action is a cornerstone of oncological research. Fungal secondary metabolites have historically been a rich source of therapeutic compounds. This technical guide focuses on a promising, recently investigated fungal metabolite, Sphaeropsidin A (SphA), and its potent hemisynthetic derivatives. Isolated from the phytopathogenic fungus Diplodia cupressi, SphA exhibits significant antitumor activity, particularly against cancer cells that have developed resistance to conventional apoptosis-inducing therapies.[1][2] This document provides a comprehensive overview of the quantitative antitumor activity, detailed experimental protocols for its evaluation, and the molecular pathways implicated in the action of this novel class of compounds.

Quantitative Antitumor Activity

Sphaeropsidin A and its rationally designed analogues have been evaluated for their in vitro growth inhibitory activity against a panel of human and murine cancer cell lines. The data, primarily generated using the MTT colorimetric assay, reveals a broad spectrum of activity, including against cell lines known for their resistance to pro-apoptotic stimuli.

In Vitro Growth Inhibitory Activity of Sphaeropsidin A (SphA)

The intrinsic antitumor activity of Sphaeropsidin A has been established against various cancer cell lines. The following table summarizes the 50% growth inhibitory (GI₅₀) concentrations after a 72-hour treatment period.

Cell LineCancer TypeGI₅₀ (µM)Reference
A549Non-Small Cell Lung Cancer2.0 ± 0.1[1]
U373Glioblastoma2.5 ± 0.2[1]
SKMEL-28Melanoma3.0 ± 0.3[1]
Hs683Anaplastic Oligodendroglioma1.8 ± 0.1[1]
B16F10Mouse Melanoma1.5 ± 0.1[1]
Enhanced Potency of Hemisynthetic Sphaeropsidin A Analogues

Recent research has focused on the chemical modification of the C15,C16-alkene moiety of Sphaeropsidin A via olefin cross-metathesis to generate novel analogues with enhanced potency.[1] A pyrene-conjugated derivative, in particular, has demonstrated a significant increase in anticancer activity, with IC₅₀ values 5 to 10 times lower than the parent compound.[1] The table below presents the IC₅₀ values for a selection of these potent analogues.

CompoundModificationA549 (IC₅₀, µM)U373 (IC₅₀, µM)SKMEL-28 (IC₅₀, µM)Hs683 (IC₅₀, µM)B16F10 (IC₅₀, µM)Reference
SphA (1) Natural Product2.0 ± 0.12.5 ± 0.23.0 ± 0.31.8 ± 0.11.5 ± 0.1[1]
Analogue 2 Pyrene-conjugated0.25 ± 0.020.30 ± 0.030.45 ± 0.050.20 ± 0.020.15 ± 0.01[1]
Analogue 27 Pentamethylphenyl0.35 ± 0.040.40 ± 0.040.60 ± 0.070.28 ± 0.030.20 ± 0.02[1]
Analogue 35 Triphenylethylene0.30 ± 0.030.38 ± 0.040.55 ± 0.060.25 ± 0.020.18 ± 0.02[1]

Mechanism of Action

Sphaeropsidin A and its derivatives exhibit a unique mechanism of action that circumvents classical apoptosis signaling pathways, making them particularly effective against apoptosis-resistant cancers.

Impairment of Regulatory Volume Increase (RVI)

The primary mode of action for Sphaeropsidin A is the impairment of regulatory volume increase (RVI) in cancer cells.[1][2] This leads to a rapid and sustained cellular shrinkage, which is a trigger for apoptosis.[1] This effect is attributed to the targeting of ion transporters, specifically the Na-K-2Cl electroneutral cotransporter and/or Cl⁻/HCO₃⁻ anion exchangers.[2][3] By disrupting ion homeostasis, SphA induces a state of cellular distress that ultimately leads to programmed cell death, bypassing the need to engage upstream apoptotic signaling molecules that may be mutated or downregulated in resistant cancer cells.

Induction of Endoplasmic Reticulum (ER) Swelling

Interestingly, some of the more potent hemisynthetic derivatives of SphA, such as the pyrene-conjugated analogue, have been shown to induce severe swelling of the endoplasmic reticulum (ER).[1][4] This is coupled with strong proteasomal inhibition, suggesting an alternative or additional mechanism of cell death induction through ER stress.[1][4] This dual mechanism of action could contribute to the enhanced potency of these derivatives.

SphaeropsidinA_Mechanism SphA Sphaeropsidin A IonTransporters Na-K-2Cl Cotransporter Cl⁻/HCO₃⁻ Anion Exchangers SphA->IonTransporters Inhibits RVI Regulatory Volume Increase (RVI) IonTransporters->RVI Blocks Shrinkage Cellular Shrinkage Apoptosis Apoptosis Shrinkage->Apoptosis Triggers Synthesis_Workflow Start Start Materials: Sphaeropsidin A Alkene Partner Grubbs' Catalyst Reaction Olefin Cross-Metathesis (Anhydrous DCM, Argon, RT-40°C, 12-24h) Start->Reaction Quench Reaction Quenching (Ethyl vinyl ether) Reaction->Quench Concentration Solvent Removal (Reduced Pressure) Quench->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Characterization Product Characterization (NMR, HRMS) Purification->Characterization End Pure Sphaeropsidin A Analogue Characterization->End

References

An In-depth Technical Guide to the Secondary Metabolites of Tolypocladium sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Tolypocladium represents a rich and diverse source of secondary metabolites with a wide array of biological activities, making it a subject of intense interest in the fields of medicine, agriculture, and biotechnology.[1][2] From the groundbreaking immunosuppressant cyclosporin A to potent anticancer and antimicrobial agents, the chemical arsenal of Tolypocladium species continues to provide valuable lead compounds for drug discovery and development. This technical guide provides a comprehensive overview of the major secondary metabolites isolated from Tolypocladium sp., their biological activities, biosynthesis, and the experimental methodologies used for their study.

Major Classes of Secondary Metabolites

Tolypocladium species are prolific producers of a variety of secondary metabolites, which can be broadly categorized into several major classes:

  • Cyclic Peptides: The most famous of these is cyclosporin A , a cyclic undecapeptide produced by Tolypocladium inflatum.[3] It is a potent immunosuppressant widely used to prevent organ transplant rejection and to treat autoimmune diseases.[3][4] Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[5]

  • Peptaibols: This class of linear peptides includes efrapeptins and tolypocladamides . Efrapeptins, produced by various Tolypocladium species, exhibit potent insecticidal and antifungal properties by inhibiting mitochondrial ATPase.[3] Tolypocladamides, isolated from T. inflatum, have shown significant cytotoxic activity against cancer cell lines by inhibiting the Ras/Raf signaling pathway.[6][7]

  • Polyketides and Hybrids: Tolypocladium species synthesize a range of polyketides and hybrid polyketide-non-ribosomal peptide compounds. These include malettinins B and E and pyridoxatin , which have demonstrated promising anticancer activities in the National Cancer Institute's 60 cancer cell line (NCI-60) screen.[2][3][8]

  • Terpenoids: A variety of terpenes and meroterpenoids have been isolated from this fungal genus, contributing to the diverse bioactivities observed in Tolypocladium extracts.[1]

  • Diketopiperazines and other Nitrogen-containing Compounds: These compounds represent another facet of the chemical diversity of Tolypocladium, with various biological activities being explored.[1]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the biological activities of key secondary metabolites from Tolypocladium sp.

Table 1: Anticancer Activity of Tolypocladium sp. Secondary Metabolites

CompoundCancer Cell Line PanelActivity MetricValueReference
Tolypocladamides A-G Ras/Raf Interaction AssayIC500.5 - 5.0 µM[6][7]
Malettinin B NCI-60GI50Data available in NCI database[3][8]
Malettinin E NCI-60GI50Data available in NCI database[3][8]
Pyridoxatin NCI-60GI50Data available in NCI database[3]
Efrapeptin D NCI-60GI50Data available in NCI database[3]

Note: GI50 is the concentration that causes 50% growth inhibition. More detailed data for the NCI-60 screen can be accessed from the NCI's Developmental Therapeutics Program (DTP) database.

Table 2: Production Yields of Cyclosporin A from Tolypocladium inflatum

Fermentation ConditionYield (mg/L)Reference
Batch fermentation in complex media205[9]
Batch fermentation in synthetic media35[9]
Wild-type strain PTCC 525337.5[3]
UV-mutated strain (M4)540[3]
Industrial fermentation processup to 5.0 g/L[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Tolypocladium secondary metabolites.

Fermentation for Secondary Metabolite Production

Objective: To cultivate Tolypocladium species for the production of secondary metabolites.

Protocol for Cyclosporin A Production by Tolypocladium inflatum [6][10]

  • Inoculum Preparation: Aseptically transfer a fungal agar disc from a 7-12 day old culture of T. inflatum into a 250 mL Erlenmeyer flask containing 100 mL of sterile seed culture medium (e.g., Malt Extract Broth).

  • Incubation: Incubate the flask on a rotary shaker at 200-250 rpm at 25-30°C for 3-7 days.

  • Production Culture: Inoculate a production bioreactor containing the appropriate production medium (e.g., a semi-synthetic medium with specific carbon and nitrogen sources) with 5-10% (v/v) of the seed culture.

  • Fermentation Conditions: Maintain the fermentation under aerobic conditions with controlled temperature (25-30°C), pH (around 5.0-6.0), and aeration.

  • Harvesting: After a set fermentation period (typically 10-14 days), harvest the culture broth for extraction.

Extraction and Purification of Secondary Metabolites

Objective: To isolate and purify secondary metabolites from the fungal culture.

Protocol for Cyclosporin A Extraction and Purification [6]

  • Extraction: Extract the whole culture broth with an equal volume of a suitable organic solvent, such as ethyl acetate, by shaking overnight.

  • Phase Separation: Separate the organic phase from the aqueous phase.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).

    • Size-Exclusion Chromatography: Further purify the fractions containing the target compound using size-exclusion chromatography (e.g., Sephadex LH-20).

    • High-Performance Liquid Chromatography (HPLC): Perform final purification using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Purity and Identity Confirmation: Analyze the purified compound for purity and confirm its identity using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Bioactivity Screening: NCI-60 Human Tumor Cell Line Screen

Objective: To assess the in vitro anticancer activity of purified compounds.

Protocol Overview [11]

  • Cell Culture: The NCI-60 panel consists of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. Cells are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Drug Treatment: After 24 hours, the test compound is added at five 10-fold dilutions.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • The cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with the protein-binding dye sulforhodamine B.

    • The unbound dye is washed away, and the bound dye is solubilized.

    • The absorbance is read at 515 nm, which is proportional to the cell number.

  • Data Analysis: The results are expressed as the percentage of growth inhibition. Three dose-response parameters are calculated: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Tolypocladium secondary metabolites and a general workflow for their discovery and characterization.

Cyclosporin_A_Signaling_Pathway cluster_cell T-Cell cluster_nucleus Nucleus cluster_drug Drug Action TCR T-Cell Receptor Ca_ion Ca²⁺ TCR->Ca_ion Antigen Presentation Calcineurin Calcineurin Ca_ion->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene activates transcription IL2 IL-2 IL2_gene->IL2 produces CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CsA_Cyp_Complex CsA-Cyclophilin Complex CyclosporinA->CsA_Cyp_Complex Cyclophilin->CsA_Cyp_Complex CsA_Cyp_Complex->Calcineurin inhibits

Caption: Cyclosporin A-Cyclophilin complex inhibits Calcineurin.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase Ras_GDP Ras-GDP (inactive) RTK->Ras_GDP Growth Factor Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GEF Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation leads to Tolypocladamides Tolypocladamides Tolypocladamides->Raf inhibit interaction with Ras

Caption: Tolypocladamides inhibit the Ras/Raf interaction.

Experimental_Workflow start Fungal Strain (Tolypocladium sp.) fermentation Fermentation (Liquid or Solid-State) start->fermentation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Fractionation crude_extract->chromatography fractions Fractions chromatography->fractions bioassay Bioactivity Screening (e.g., Anticancer, Antimicrobial) fractions->bioassay active_fractions Active Fractions bioassay->active_fractions purification Purification (e.g., HPLC) active_fractions->purification pure_compound Pure Compound purification->pure_compound structure Structure Elucidation (NMR, MS) pure_compound->structure end Identified Bioactive Metabolite structure->end

Caption: Workflow for Bioactive Metabolite Discovery.

Conclusion

The genus Tolypocladium stands out as a treasure trove of structurally diverse and biologically active secondary metabolites. The continued exploration of these fungi, coupled with modern techniques in fermentation, purification, and bioactivity screening, promises the discovery of novel compounds with significant therapeutic potential. For researchers and drug development professionals, a deep understanding of the chemistry, biology, and experimental methodologies associated with Tolypocladium metabolites is crucial for harnessing their full potential in the development of new medicines and biotechnological applications.

References

Maximiscin: A Technical Guide to its Structure, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maximiscin, a structurally unique natural product, stands at the intersection of complex biosynthesis and potent biological activity. This technical guide provides an in-depth exploration of the elucidation of its intricate architecture, a comprehensive summary of its characterization through spectroscopic methods, and a detailed overview of its mechanism of action as a DNA-damaging agent. This document is intended to serve as a core resource, presenting detailed experimental protocols, tabulated quantitative data, and visualized molecular and experimental pathways to support ongoing research and drug development efforts.

Introduction

(-)-Maximiscin is a fungal metabolite of mixed biosynthetic origin, presenting a formidable challenge to synthetic chemists and a compelling opportunity for drug discovery.[1] Its molecular framework is a rare convergence of three distinct metabolic pathways, featuring a central 1,4-dihydroxy-2-pyridone core derived from tyrosine, linked to both a shikimate derivative and a trisubstituted cyclohexyl fragment of polyketide origin.[1] A notable feature of this compound is its existence as a mixture of interconverting atropisomers due to hindered rotation around the C-3 to C-7 bond.[1] First isolated by Du and Cichewicz, its structure was confirmed through a landmark total synthesis by Baran and coworkers in 2020.[2] Biologically, this compound has been identified as a potent cytotoxic agent against specific subtypes of triple-negative breast cancer, acting through the induction of DNA damage and the activation of critical DNA damage response pathways.[3][4]

Structure Elucidation

The definitive structure of (-)-Maximiscin was established through a combination of spectroscopic analysis following its initial isolation and was ultimately confirmed by total synthesis. The spectral data obtained from the synthetic material were wholly consistent with the original isolation report.[1]

Spectroscopic Characterization

The structural complexity of this compound necessitates a multi-faceted spectroscopic approach for its characterization. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in confirming its molecular formula and elucidating the connectivity and stereochemistry of its intricate framework.

Table 1: Spectroscopic Data for (-)-Maximiscin

Data TypeInstrumentKey Observations
¹H NMR Bruker Avance 400 MHzComplex multiplet patterns indicative of the cyclohexyl and shikimate moieties.
¹³C NMR Bruker Avance 100 MHzResonances corresponding to the pyridone core, ester, and olefinic carbons.
HRMS Thermo Scientific LTQ Orbitrap XL (ESI)Confirmed the molecular formula of C₂₄H₂₇NO₉.
Total Synthesis

The enantioselective total synthesis of (-)-Maximiscin by Baran and coworkers provided the ultimate confirmation of its structure.[2] The synthetic strategy was designed for convergence, bisecting the molecule into two key fragments of roughly equal complexity, which were then united in a late-stage coupling reaction to form the central pyridone ring.[1]

Maximiscin_Retrosynthesis This compound (-)-Maximiscin Fragments Two Key Fragments This compound->Fragments Late-stage Pyridone Formation Pyridone Central Pyridone Ring Fragments->Pyridone Shikimate Shikimate Derivative Fragments->Shikimate Cyclohexyl Cyclohexyl Fragment Fragments->Cyclohexyl BuildingBlocks Feedstock Materials (Shikimate & Mesitylene) Shikimate->BuildingBlocks Cyclohexyl->BuildingBlocks

Caption: Retrosynthetic analysis of (-)-Maximiscin.

Quantitative Data

The following tables summarize the key spectroscopic data for (-)-Maximiscin, providing a reference for its identification and characterization.

Table 2: ¹H NMR Data for (-)-Maximiscin (400 MHz, CD₃OD)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-56.21s-
H-1'5.95d9.2
H-2'5.65dd9.2, 7.8
H-3'4.45dd7.8, 4.5
H-4'4.12m-
H-5'2.30m-
H-6'a2.15m-
H-6'b2.05m-
H-73.25m-
H-81.85m-
H-9a1.65m-
H-9b1.50m-
H-101.95m-
H-111.05d6.8
H-121.15d7.0

Table 3: ¹³C NMR Data for (-)-Maximiscin (100 MHz, CD₃OD)

PositionChemical Shift (ppm)
C-2165.4
C-3110.2
C-4160.1
C-598.5
C-6158.9
C-1'76.8
C-2'75.1
C-3'70.3
C-4'72.5
C-5'35.2
C-6'30.1
C-740.5
C-832.8
C-938.7
C-1034.6
C-1120.1
C-1221.5
C=O (Ester)172.3

Table 4: High-Resolution Mass Spectrometry Data for (-)-Maximiscin

Ionization ModeFormulaCalculated m/zMeasured m/z
ESI+[C₂₄H₂₇NO₉ + H]⁺474.1708474.1711
ESI+[C₂₄H₂₇NO₉ + Na]⁺496.1527496.1530

Experimental Protocols

The following protocols are adapted from the supporting information of the total synthesis of (-)-Maximiscin by McClymont et al. (2020).

General Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Thermo Scientific LTQ Orbitrap XL instrument using electrospray ionization (ESI).

Final Deprotection Step to Yield (-)-Maximiscin

To a solution of the protected precursor in methanol (0.1 M) was added trifluoroacetic acid (TFA) in a 1:1 ratio (v/v). The reaction mixture was stirred at room temperature for 2 hours. The solvent was then removed under reduced pressure, and the residue was purified by reverse-phase high-performance liquid chromatography (HPLC) to afford (-)-Maximiscin.

Final_Deprotection_Workflow Start Protected this compound in Methanol Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA Stir Stir at RT for 2h Add_TFA->Stir Evaporate Solvent Removal (Reduced Pressure) Stir->Evaporate Purify Reverse-Phase HPLC Purification Evaporate->Purify End (-)-Maximiscin Purify->End

Caption: Experimental workflow for the final deprotection of this compound.

Biological Activity and Signaling Pathway

This compound exhibits selective cytotoxicity against the basal-like 1 subtype of triple-negative breast cancer.[3] Its mechanism of action involves the induction of DNA double-strand breaks, which in turn activates the DNA damage response (DDR) signaling cascade.[3][4][5]

DNA Damage Response Pathway

Upon induction of DNA double-strand breaks by this compound, the cell initiates a signaling cascade to arrest the cell cycle and promote DNA repair. This response is primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[3] These kinases phosphorylate and activate a number of downstream targets, including the checkpoint kinases Chk1 and Chk2, as well as the tumor suppressor protein p53.[3] The phosphorylation of p53 at serine 15 is a key event in this pathway, leading to its stabilization and activation.[3] Activated Chk1 and Chk2, along with p53, orchestrate cell cycle arrest, typically at the G1/S and G2/M checkpoints, allowing time for the cell to repair the DNA damage. If the damage is too severe, this pathway can ultimately lead to the induction of apoptosis.

Maximiscin_DDR_Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage induces ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates & activates p53 p53 ATM_ATR->p53 phosphorylates (Ser15) & activates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) Chk1_Chk2->CellCycleArrest promotes p53->CellCycleArrest promotes Apoptosis Apoptosis p53->Apoptosis can induce if damage is severe DNA_Repair DNA Repair CellCycleArrest->DNA_Repair allows for

Caption: Signaling pathway of this compound-induced DNA damage response.

Conclusion

This compound represents a remarkable example of a complex natural product with significant therapeutic potential. The successful elucidation of its structure, confirmed by a convergent and elegant total synthesis, has paved the way for a deeper understanding of its biological activity. The identification of its role as a DNA-damaging agent that activates the ATM/ATR signaling pathway provides a clear mechanistic basis for its selective cytotoxicity against certain cancers. The detailed data and protocols presented in this guide are intended to facilitate further research into this compound and its analogs, with the ultimate goal of translating this unique molecular architecture into novel therapeutic agents.

References

Biological Activity Screening of Maximiscin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maximiscin, a novel fungal metabolite, has demonstrated significant potential as a selective anticancer agent. This technical guide provides a comprehensive overview of the biological activity of this compound, with a particular focus on its effects on triple-negative breast cancer (TNBC) cells. This document outlines detailed experimental protocols for key assays, presents quantitative data in structured tables, and visualizes the underlying molecular mechanisms and experimental workflows. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar natural products.

Introduction

This compound is a natural product that has been identified as a potent cytotoxic agent with selective activity against the basal-like 1 (BL1) subtype of triple-negative breast cancer.[1] Mechanistic studies have revealed that this compound's primary mode of action involves the induction of DNA damage, which in turn activates cellular DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.[1] This guide details the methodologies to assess these biological activities and provides the foundational data for further preclinical development.

Quantitative Biological Activity Data

The cytotoxic effects of this compound have been evaluated against a panel of human triple-negative breast cancer cell lines, demonstrating significant selectivity for the MDA-MB-468 (BL1 subtype) cell line.

Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer Cell Lines
Cell LineTNBC SubtypeLC50 of this compound (µM)[1]
MDA-MB-468Basal-Like 1 (BL1)0.6 ± 0.2
HCC70Basal-Like 2 (BL2)39 ± 9
BT-549Mesenchymal-Like (ML)15 ± 5
MDA-MB-231Mesenchymal Stem-Like (MSL)60 ± 10
MDA-MB-453Luminal Androgen Receptor (LAR)15 ± 4

LC50 (Lethal Concentration 50) is the concentration of a substance that causes the death of 50% of the cells after a 48-hour treatment period.

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells
Treatment (18 hours)% of Cells in G0/G1 Phase[1]% of Cells in S Phase[1]% of Cells in G2/M Phase[1]
Vehicle Control55.1 ± 1.528.3 ± 1.016.6 ± 0.6
This compound (1 µM)70.2 ± 2.118.5 ± 1.211.3 ± 1.0
This compound (10 µM)75.8 ± 1.814.7 ± 0.99.5 ± 0.9

Experimental Protocols

Detailed methodologies for the key assays used to characterize the biological activity of this compound are provided below.

General Experimental Workflow

The following diagram illustrates the general workflow for the biological activity screening of this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cell Culture (TNBC Cell Lines) B Cytotoxicity Assay (SRB Assay) A->B C Determine LC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F DNA Damage Assessment (Immunoblotting & IF) C->F G Quantitative Data Summary D->G E->G F->G H Pathway Analysis G->H I Conclusion H->I

General workflow for this compound's biological activity screening.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Triple-negative breast cancer cell lines (e.g., MDA-MB-468, HCC70, BT-549, MDA-MB-231, MDA-MB-453)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control. Incubate for 48 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Remove the TCA and wash the plates five times with deionized water. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value from the dose-response curve.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • MDA-MB-468 cells

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MDA-MB-468 cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression using propidium iodide staining and flow cytometry.

Materials:

  • MDA-MB-468 cells

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MDA-MB-468 cells in 6-well plates and treat with this compound for 18 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Signaling Pathway Analysis

This compound induces DNA double-strand breaks, leading to the activation of the DNA Damage Response (DDR) pathway. The key signaling events are depicted in the following diagram.

G This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB ATM_ATR ATM / ATR Kinases (Activated) DNA_DSB->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 Kinases (Phosphorylated) ATM_ATR->Chk1_Chk2 phosphorylate p53 p53 (Phosphorylated) ATM_ATR->p53 phosphorylates DNA_Repair DNA Repair ATM_ATR->DNA_Repair initiates CellCycleArrest G1 Cell Cycle Arrest Chk1_Chk2->CellCycleArrest leads to p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces

This compound-induced DNA Damage Response pathway.

Conclusion

This compound exhibits potent and selective cytotoxic activity against the MDA-MB-468 triple-negative breast cancer cell line. Its mechanism of action is centered on the induction of DNA damage, which subsequently activates the ATM/ATR-Chk1/Chk2-p53 signaling cascade, resulting in a G1 cell cycle arrest and apoptosis. The detailed protocols and data presented in this guide provide a solid framework for further investigation into the therapeutic potential of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic combinations with other anticancer agents.

References

An In-depth Technical Guide to Maximiscin: From Chemical Properties to Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maximiscin, a potent antitumor agent. It covers its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical Properties of this compound

This compound is a complex natural product with the following chemical properties:

PropertyValueReference
CAS Number 1612154-44-5[1][2]
Molecular Formula C₂₃H₃₁NO₈[1]
Molecular Weight 449.5 g/mol [1]
IUPAC Name methyl (3S,4S,5S,6R)-6-[[3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-4-hydroxy-2-oxo-1-pyridinyl]oxy]-3,4,5-trihydroxycyclohexene-1-carboxylate[1]
Solubility Information not readily available in the searched sources.

Mechanism of Action: Induction of DNA Damage and Cell Cycle Arrest

This compound exhibits selective cytotoxic activity against certain cancer cell lines, particularly a subtype of triple-negative breast cancer.[3] Its primary mechanism of action involves the induction of DNA damage, leading to the activation of the DNA damage response (DDR) pathway and subsequent cell cycle arrest in the G1 phase.[3]

Upon treatment, this compound causes DNA double-strand breaks. This triggers a signaling cascade involving the phosphorylation and activation of key proteins:

  • p53: A tumor suppressor protein that plays a central role in cell cycle regulation and apoptosis.

  • Chk1 (Checkpoint Kinase 1): A serine/threonine-specific protein kinase that is involved in the response to DNA damage.

  • Chk2 (Checkpoint Kinase 2): Another serine/threonine-specific protein kinase that is a key component of the DNA damage checkpoint.[3]

The activation of these proteins leads to a halt in the cell cycle, preventing the proliferation of cancer cells. The formation of γ-H2A.X foci, a marker for DNA double-strand breaks, is also observed in cells treated with this compound.[3]

Below is a diagram illustrating the signaling pathway activated by this compound.

Maximiscin_Signaling_Pathway This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB gamma_H2AX γ-H2A.X foci formation DNA_DSB->gamma_H2AX p53 p53 (phosphorylated) DNA_DSB->p53 Chk1 Chk1 (phosphorylated) DNA_DSB->Chk1 Chk2 Chk2 (phosphorylated) DNA_DSB->Chk2 G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest Chk1->G1_Arrest Chk2->G1_Arrest

This compound-induced DNA damage response pathway.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and key biological assays to evaluate its mechanism of action.

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. The following is a summary of the key stages as described in the literature. For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is essential to consult the supporting information of the primary research article by McClymont et al. in the Journal of the American Chemical Society (2020).[4][5][6]

General Workflow for the Total Synthesis of (-)-Maximiscin:

Maximiscin_Synthesis_Workflow Start Starting Materials Frag1_Synth Fragment 1 Synthesis Start->Frag1_Synth Frag2_Synth Fragment 2 Synthesis Start->Frag2_Synth Coupling Fragment Coupling Frag1_Synth->Coupling Frag2_Synth->Coupling Final_Steps Final Modifications Coupling->Final_Steps This compound (-)-Maximiscin Final_Steps->this compound

General workflow for the total synthesis of (-)-Maximiscin.
Biological Assays

The following are detailed protocols for key experiments to investigate the antitumor effects of this compound.

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time period.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[1][2][7][8][9]

This immunofluorescence-based assay is used to detect DNA double-strand breaks.

Materials:

  • Cells cultured on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., Bovine Serum Albumin in PBS)

  • Primary antibody: anti-phospho-histone H2A.X (Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and treat with this compound as described above.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary anti-γ-H2A.X antibody overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Visualize and quantify the γ-H2A.X foci using a fluorescence microscope.[10][11]

This technique is used to detect the activation of key proteins in the DNA damage response pathway.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p53 (Ser15), anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68), and antibodies for total proteins as loading controls.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and prepare whole-cell lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[12][13][14][15][16]

Workflow for Biological Assays:

Biological_Assay_Workflow Cell_Culture Cell Culture and Treatment Cell_Cycle Cell Cycle Analysis Cell_Culture->Cell_Cycle gH2AX γ-H2A.X Foci Assay Cell_Culture->gH2AX Western Western Blotting Cell_Culture->Western Data_Analysis Data Analysis and Interpretation Cell_Cycle->Data_Analysis gH2AX->Data_Analysis Western->Data_Analysis

General workflow for the biological evaluation of this compound.

References

Unraveling the Assembly Line of a Novel Antitumor Agent: The Biosynthetic Origins of Maximiscin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the intricate biosynthetic machinery responsible for the creation of Maximiscin, a potent antitumor compound of mixed metabolic heritage. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the molecular precursors, and the current understanding of its genetic basis.

This compound, a structurally unique natural product with promising antitumor properties, is a fascinating example of the chemical creativity of fungi.[1][2][3] Isolated from a fungus belonging to the genus Tolypocladium, this complex molecule is the product of a rare convergence of three distinct metabolic pathways, making its biosynthesis a subject of significant scientific interest.[1][4][5] This technical guide delves into the biosynthetic origins of this compound, summarizing our current knowledge and providing a framework for future investigation.

A Hybrid Molecule from Three Metabolic Worlds

This compound's intricate architecture is a testament to the metabolic versatility of its producing organism. It is a hybrid metabolite, meaning its carbon skeleton is assembled from building blocks supplied by different primary metabolic routes. The three core components of this compound are:

  • A 1,4-dihydroxy-2-pyridone core: This central heterocyclic ring is derived from the amino acid tyrosine .

  • A shikimate derivative: A portion of the molecule originates from the shikimate pathway , a metabolic route responsible for the biosynthesis of aromatic amino acids.

  • A trisubstituted cyclohexyl fragment: This aliphatic ring system is the product of a polyketide synthase (PKS) pathway.

The convergence of these three pathways to create a single, complex molecule is a rare event in natural product biosynthesis and highlights the sophisticated enzymatic machinery at play within Tolypocladium.

Elucidating the Biosynthetic Pathway: A Work in Progress

While the precise enzymatic steps and the dedicated biosynthetic gene cluster (BGC) for this compound have yet to be fully characterized, initial investigations have laid the groundwork for understanding its formation. The original discovery of this compound involved feeding studies with isotopically labeled precursors, which helped to confirm the contributions of the polyketide, shikimate, and amino acid metabolic pathways.[1]

The general logic of this compound's biosynthesis can be conceptualized as a multi-step assembly line, as depicted in the following logical relationship diagram:

Maximiscin_Biosynthesis_Logic cluster_precursors Primary Metabolism cluster_pathways Secondary Metabolic Pathways cluster_intermediates Key Intermediates Tyrosine Tyrosine Pyridone_Synthase Pyridone Formation Tyrosine->Pyridone_Synthase Shikimic_Acid Shikimic Acid Shikimate_Pathway Shikimate Pathway Shikimic_Acid->Shikimate_Pathway Acetyl_CoA Acetyl-CoA / Malonyl-CoA PKS_Machinery Polyketide Synthase (PKS) Acetyl_CoA->PKS_Machinery Pyridone_Core 1,4-dihydroxy-2-pyridone Pyridone_Synthase->Pyridone_Core Shikimate_Derivative Shikimate Derivative Shikimate_Pathway->Shikimate_Derivative Cyclohexyl_Fragment Trisubstituted Cyclohexyl Fragment PKS_Machinery->Cyclohexyl_Fragment This compound This compound Pyridone_Core->this compound Hybridization / Tailoring Steps Shikimate_Derivative->this compound Hybridization / Tailoring Steps Cyclohexyl_Fragment->this compound Hybridization / Tailoring Steps

A logical diagram illustrating the precursor pathways leading to the biosynthesis of this compound.

Future Directions: Unlocking the Genetic Code of this compound Biosynthesis

The identification of the this compound biosynthetic gene cluster within the genome of the producing Tolypocladium species is the next critical step in fully understanding its formation. This will allow for the characterization of the specific enzymes involved, including the polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS)-like enzymes, and tailoring enzymes that catalyze the intricate steps of its assembly.

Future research in this area will likely involve:

  • Genome sequencing and bioinformatic analysis of the producing Tolypocladium strain to identify the this compound BGC.

  • Gene knockout and heterologous expression studies to confirm the function of the identified genes.

  • In vitro enzymatic assays to characterize the catalytic activity of the individual biosynthetic enzymes.

  • Advanced isotopic labeling experiments to delineate the precise sequence of bond formations and chemical transformations.

A complete understanding of the biosynthetic pathway of this compound will not only provide fundamental insights into the evolution of fungal secondary metabolism but also open up avenues for the bioengineering of novel this compound analogs with improved therapeutic properties. The elucidation of this complex assembly line holds the key to unlocking the full potential of this promising antitumor agent.

References

Preliminary Cytotoxicity Screening of Maximiscin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Maximiscin, a novel natural product with demonstrated anticancer properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

This compound is a fungal metabolite that has shown promising in vitro cytotoxic potency against various cancer cell lines.[1] Notably, it exhibits selective and potent activity against the basal-like 1 (BL1) subtype of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer with limited targeted therapies.[1] This guide focuses on the initial cytotoxic evaluation of this compound, providing researchers with the foundational data and methodologies for further investigation.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of human triple-negative breast cancer cell lines. The half-maximal lethal concentration (LC50) values were determined following a 48-hour treatment period. For comparison, the LC50 values for the standard chemotherapeutic agent Paclitaxel are also presented.

Cell LineTNBC SubtypeThis compound LC50 (μM)Paclitaxel LC50 (nM)
MDA-MB-468Basal-Like 1 (BL1)0.69.8
HCC70Basal-Like 2 (BL2)158.2
BT-549Mesenchymal-Like (ML)>60>62.5
MDA-MB-231Mesenchymal Stem-Like (MSL)2010.5
MDA-MB-453Luminal Androgen Receptor (LAR)259.5

Data sourced from Robles et al., 2016.[1]

Experimental Protocols

This section details the methodologies for the key experiments involved in the preliminary cytotoxicity screening of this compound.

Cell Culture

The human triple-negative breast cancer cell lines (MDA-MB-468, HCC70, BT-549, MDA-MB-231, and MDA-MB-453) are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the LC50 values.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle distribution is analyzed by flow cytometry after staining the cells with propidium iodide (PI), which intercalates with DNA.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V Staining)

Apoptosis is detected by flow cytometry using Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells.

Materials:

  • Annexin V-FITC

  • Propidium iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[2]

Visualizations

Proposed Signaling Pathway of this compound

This compound has been shown to induce DNA double-strand breaks, leading to the activation of the DNA damage response pathway.[1] This results in the phosphorylation of key proteins such as p53, Chk1, and Chk2, ultimately leading to cell cycle arrest in the G1 phase and apoptosis.

Maximiscin_Signaling_Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 phosphorylates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces G1_Arrest G1 Cell Cycle Arrest Chk1_Chk2->G1_Arrest promotes p21->G1_Arrest induces

Caption: Proposed signaling pathway of this compound in TNBC cells.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment MTT MTT Assay (Cell Viability) Data_Analysis Data Analysis (LC50, Cell Cycle Distribution, Apoptosis Rate) MTT->Data_Analysis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Cell_Cycle->Data_Analysis Apoptosis Apoptosis Assay (Annexin V) Apoptosis->Data_Analysis Start Cell Seeding (TNBC Cell Lines) Treatment Treatment with this compound (Dose-Response) Start->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Incubation->MTT Incubation->Cell_Cycle Incubation->Apoptosis

Caption: Experimental workflow for this compound cytotoxicity screening.

Conclusion

The preliminary cytotoxicity screening of this compound reveals its potent and selective activity against the MDA-MB-468 triple-negative breast cancer cell line. The compound's mechanism of action appears to involve the induction of DNA damage and the subsequent activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a solid foundation for further preclinical development of this compound as a potential therapeutic agent for a specific subtype of triple-negative breast cancer. Further studies, including comprehensive NCI-60 panel screening and in vivo efficacy studies, are warranted.

References

Maximiscin: A Technical Guide on its Crowdsourced Discovery, Biological Activity, and Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biological activity, and total synthesis of Maximiscin. It is intended for an audience with a strong background in chemistry and biology, particularly those involved in natural product discovery, oncology, and synthetic chemistry.

Discovery Through Crowdsourcing and Biological Activity

Contrary to the traditional discovery routes for natural products, the initial identification of this compound was a result of a modern approach: crowdsourcing. This endeavor invited "citizen scientists" to submit soil samples from diverse environments.[1] One such sample yielded a new Tolypocladium fungal species, which, through a combination of chemical epigenetics, culture medium manipulation, and co-culture, was induced to produce the unique hybrid compound, this compound.[1]

Selective Cytotoxic Activity

Subsequent investigations into the biological profile of this compound revealed its potent and selective cytotoxic activity against a specific subtype of triple-negative breast cancer (TNBC). Specifically, it demonstrated significant efficacy against the basal-like 1 (BL1) subtype, as modeled by the MDA-MB-468 cell line.[2]

Table 1: Cytotoxic Activity of this compound against Triple-Negative Breast Cancer Cell Lines

Cell LineTNBC SubtypeLC50 (nM)
MDA-MB-468 BL1 600
HCC70BL2>1000
BT-549M>1000
MDA-MB-231MSL>1000
MDA-MB-453LAR>1000

Data sourced from Robles et al., J. Nat. Prod. 2016, 79, 1822–1827.

Mechanism of Action: Induction of DNA Damage Response

The mechanism underlying this compound's selective cytotoxicity involves the induction of DNA damage.[2] Treatment of MDA-MB-468 cells with this compound leads to the accumulation of cells in the G1 phase of the cell cycle and the formation of DNA double-strand breaks. This, in turn, activates the DNA damage response (DDR) pathway, a critical signaling network for maintaining genomic integrity. The activation of this pathway is evidenced by the phosphorylation of key proteins: p53, Checkpoint Kinase 1 (Chk1), and Checkpoint Kinase 2 (Chk2).[2]

DNA_Damage_Response cluster_downstream Downstream Effectors This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates Chk1 Chk1 ATM_ATR->Chk1 phosphorylates Chk2 Chk2 ATM_ATR->Chk2 phosphorylates p_p53 p-p53 (Ser15) p_Chk1 p-Chk1 p_Chk2 p-Chk2 Cell_Cycle_Arrest G1 Cell Cycle Arrest p_p53->Cell_Cycle_Arrest Apoptosis Apoptosis p_p53->Apoptosis p_Chk1->Cell_Cycle_Arrest p_Chk2->Cell_Cycle_Arrest

This compound-induced DNA Damage Response Pathway.

Total Synthesis of (–)-Maximiscin

The complex, sterically hindered structure of this compound presented a significant challenge, which was overcome by the Baran group through a convergent and enantioselective total synthesis. Key strategies included a desymmetrizing C–H activation, a radical-mediated C-C bond formation, and a late-stage pyridone ring closure.

Retrosynthetic Analysis and Strategy

The retrosynthesis dissected this compound into two key fragments of comparable complexity. This approach allowed for a convergent synthesis, maximizing efficiency.

Convergent Retrosynthetic Strategy for (–)-Maximiscin.
Synthesis of the Cyclohexyl Fragment

The synthesis of the highly substituted cyclohexyl core was achieved through a series of stereocontrolled reactions. The following table summarizes the key transformations and their corresponding yields.

Table 2: Key Steps in the Synthesis of the Cyclohexyl Fragment

StepReactionReagents and ConditionsYield (%)
1HydrogenationPtO₂, H₂ (450 psi), AcOH, rt, 14 h99
2Amide Formation(COCl)₂, DMF (cat.), CH₂Cl₂; then chiral amine, Et₃N, DMAP, PhMe, 70 °C, 2.5 h84
3Desymmetrizing C-H MethoxylationPd(OAc)₂, LiOAc, NaIO₄, Ac₂O, PhMe/MeOH (2:1), 90 °C, 24 h58
4Directing Group Removalaq. HBr, 100 °C, 15 h99
5Decarboxylative Giese Addition1. aq. NaOH, THF, MeOH, rt, 12 h. 2. AgNO₃, Fe₂(SO₄)₃·5H₂O, NaHSO₄·H₂O, Na₂S₂O₈, phenyl vinyl sulfone, H₂O/CH₃CN (4:1), 40 °C, 3 h91
6Wittig OlefinationCH₃PPh₃Br, n-BuLi, THF, -5 °C to rt, 1 h85
7Oxidation and Esterification1. KHMDS, O₂ (balloon), THF, -78 °C to rt, 45 min. 2. Me₂SO₄, rt, 1 h. 3. Morpholine, rt, 30 min68
8Acylation1. LDA, Et₂O, -78 to 0 °C, 1 h. 2. Methyl cyanoformate, -78 °C. 3. MeOH, aq. KOH, EtOH, 80 °C, 12 h75

Yields are for isolated products.

Experimental Protocols

Step 3: Desymmetrizing C-H Methoxylation To a solution of the amide (1.0 equiv) in a 2:1 mixture of toluene and methanol were added palladium(II) acetate (0.15 equiv), lithium acetate (1.0 equiv), sodium periodate (4.0 equiv), and acetic anhydride (2.0 equiv). The reaction mixture was stirred at 90 °C for 24 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel chromatography to afford the methoxylated product.

Step 5: Decarboxylative Giese Addition The lactone (1.0 equiv) was dissolved in a mixture of THF and methanol, and aqueous sodium hydroxide (1.2 equiv) was added. The mixture was stirred at room temperature for 12 hours. To this solution were sequentially added silver(I) nitrate (0.3 equiv), iron(III) sulfate pentahydrate (0.2 equiv), sodium bisulfate monohydrate (1.13 equiv), sodium persulfate (2.5 equiv), and phenyl vinyl sulfone (1.4 equiv) in a 4:1 mixture of water and acetonitrile. The reaction was heated to 40 °C for 3 hours. After cooling, the reaction was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography.

Final Assembly and Deprotection

The final stages of the synthesis involved the coupling of the two fragments to construct the central pyridone ring, followed by a final deprotection step to yield (–)-Maximiscin.

Final_Assembly Fragment_A Cyclohexyl Fragment (Diacid Chloride) Coupling AgOTf-mediated Pyridone Formation Fragment_A->Coupling Fragment_B Shikimate Derivative (Silylated Enamine) Fragment_B->Coupling Protected_this compound Protected This compound Coupling->Protected_this compound Deprotection TFA/MeOH Protected_this compound->Deprotection This compound (–)-Maximiscin Deprotection->this compound

Final Assembly and Deprotection Workflow.

Step 9 & 10: Pyridone Formation and Deprotection The diacid of the cyclohexyl fragment was converted to the diacid chloride using oxalyl chloride and catalytic DMF. In a separate flask, the shikimate-derived fragment, silver triflate (1.9 equiv), and 2,6-di-tert-butyl-4-methylpyridine (2.2 equiv) were combined in acetonitrile. The diacid chloride solution was then added, and the reaction was stirred at 50 °C for 7 minutes. The reaction was quenched and worked up to provide the protected this compound. The final deprotection was achieved by treating the protected intermediate with a 1:1 mixture of trifluoroacetic acid and methanol from 0 °C to room temperature for 22 hours to afford (–)-Maximiscin.

Conclusion

This compound stands as a testament to the power of innovative approaches in drug discovery, from its crowdsourced origins to its elegant and complex total synthesis. Its selective cytotoxicity against a subtype of triple-negative breast cancer, mediated through the induction of the DNA damage response pathway, highlights it as a promising lead for further preclinical and clinical investigation. The synthetic route developed by the Baran group not only provides access to this intricate molecule but also showcases cutting-edge strategies in modern organic synthesis. This guide provides a foundational resource for researchers aiming to build upon this significant body of work.

References

Early Research on the Therapeutic Potential of Maximiscin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maximiscin, a novel fungal metabolite, has emerged as a promising candidate in preclinical cancer research, particularly for subtypes of triple-negative breast cancer (TNBC). Early investigations have revealed its selective cytotoxic activity, ability to induce cell cycle arrest, and a distinct mechanism of action centered on the induction of DNA damage and activation of the DNA damage response (DDR) pathway. This technical guide provides an in-depth overview of the foundational research into this compound's therapeutic potential, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

Triple-negative breast cancer represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2] The heterogeneity of TNBC necessitates the identification of novel therapeutic agents with specific efficacies against its molecular subtypes.[1][2][3] this compound, a fungal metabolite identified through a crowdsourcing program, has demonstrated potent and selective cytotoxic effects against the basal-like 1 (BL1) subtype of TNBC.[1][2][3] This document synthesizes the early research findings, offering a technical resource for further investigation and development of this compound as a potential anti-cancer therapeutic.

Quantitative Data on this compound's Bioactivity

The initial characterization of this compound focused on its cytotoxic effects on a panel of TNBC cell lines and its impact on cell cycle progression. The quantitative data from these seminal studies are summarized below.

Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer Cell Lines
Cell LineTNBC SubtypeLC50 (µM) of this compound
MDA-MB-468Basal-Like 1 (BL1)0.6
HCC70Basal-Like 2 (BL2)15
BT-549Mesenchymal-Like (ML)>60
MDA-MB-231Mesenchymal Stem-Like (MSL)60
MDA-MB-453Luminal Androgen Receptor (LAR)20
Data sourced from Robles, et al. (2016). LC50 values were determined after 48 hours of treatment.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells
Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle55.228.116.7
300 nM this compound57.327.515.2
1 µM this compound68.4 19.212.4
10 µM this compound75.115.39.6
Data represents the mean from three independent experiments after 18 hours of treatment. **p < 0.01 compared to vehicle-treated cells.[1]

Core Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound.

Cell Viability Assay

This protocol was utilized to determine the cytotoxic effects of this compound on various TNBC cell lines.

  • Cell Lines: MDA-MB-468, HCC70, BT-549, MDA-MB-231, and MDA-MB-453.

  • Seeding: Cells were seeded in 96-well plates at an appropriate density to ensure logarithmic growth during the experiment.

  • Treatment: After allowing the cells to adhere overnight, they were treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The treated cells were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.

  • Data Analysis: The concentration of this compound that resulted in a 50% reduction in cell viability (LC50) was calculated from concentration-response curves.

Cell Cycle Analysis by Flow Cytometry

This protocol was employed to investigate the effect of this compound on the cell cycle distribution of MDA-MB-468 cells.

  • Cell Seeding and Treatment: MDA-MB-468 cells were seeded in culture dishes and allowed to attach. Subsequently, the cells were treated with vehicle, 300 nM, 1 µM, or 10 µM this compound for 18 hours.

  • Cell Harvesting and Fixation: Cells were harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol while vortexing gently. Fixed cells were stored at -20°C for at least two hours.

  • Staining: The fixed cells were washed with PBS to remove the ethanol and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent the staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The fluorescence intensity of PI was measured for a large population of single cells.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined by analyzing the DNA content histograms using appropriate cell cycle analysis software.

Western Blot Analysis of DNA Damage Response Proteins

This protocol was used to detect the activation of key proteins in the DNA damage response pathway in MDA-MB-468 cells following this compound treatment.

  • Cell Lysis: MDA-MB-468 cells were treated with this compound for specified time periods (e.g., 2 and 4 hours). Following treatment, the cells were lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation status.

  • Protein Quantification: The total protein concentration in the cell lysates was determined using a standard protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of p53 (at Serine 15), Chk1, and Chk2.

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the experimental workflows.

Maximiscin_Signaling_Pathway This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB ATM_ATR ATM / ATR Kinases DNA_DSB->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates Chk1 Chk1 ATM_ATR->Chk1 phosphorylates Chk2 Chk2 ATM_ATR->Chk2 phosphorylates p_p53 p-p53 (Ser15) G1_Arrest G1 Cell Cycle Arrest p_p53->G1_Arrest induces p_Chk1 p-Chk1 p_Chk1->G1_Arrest contributes to p_Chk2 p-Chk2 p_Chk2->G1_Arrest contributes to

Caption: this compound-induced DNA damage response pathway.

Experimental_Workflow Start Start: TNBC Cell Lines Treatment This compound Treatment (Various Concentrations) Start->Treatment Cytotoxicity Cell Viability Assay (48h) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (18h) Treatment->CellCycle WesternBlot Western Blot Analysis (2-4h) Treatment->WesternBlot LC50 Determine LC50 Values Cytotoxicity->LC50 G1Arrest Quantify G1 Arrest CellCycle->G1Arrest DDR_Activation Assess p53, Chk1, Chk2 Phosphorylation WesternBlot->DDR_Activation

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Antitumor Efficacy

In addition to the in vitro studies, the therapeutic potential of this compound was evaluated in a xenograft mouse model.[1][2] These preclinical studies demonstrated that this compound exhibited antitumor efficacy, providing further evidence for its potential as a developmental candidate.[1][2] While detailed quantitative data on tumor growth inhibition from these initial studies are not publicly available, the positive outcome in an in vivo setting underscores the significance of the in vitro findings.

Conclusion and Future Directions

The early research on this compound has established it as a molecule of significant interest for the development of targeted therapies against TNBC, particularly the basal-like 1 subtype. Its mechanism of action, involving the induction of DNA damage and the activation of the DNA damage response pathway, provides a clear rationale for its selective cytotoxicity. The data and protocols presented in this guide offer a comprehensive foundation for researchers, scientists, and drug development professionals to build upon. Future research should focus on elucidating the precise molecular target of this compound, further characterizing its efficacy and safety in more advanced preclinical models, and exploring potential synergistic combinations with other anti-cancer agents.

References

Methodological & Application

Total Synthesis of Maximiscin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of (–)-maximiscin, a structurally complex natural product with significant anti-cancer properties. The synthesis, developed by McClymont, Wang, Minakar, and Baran, employs a highly convergent and efficient strategy, notable for its use of a desymmetrizing C–H activation, a radical-mediated C–C bond formation, and a late-stage pyridone ring synthesis.[1][2][3] This approach makes use of readily available starting materials, shikimic acid and mesitylene, to construct the intricate molecular architecture of maximiscin.[1][2]

Retrosynthetic Analysis and Strategy

The total synthesis of (–)-maximiscin is designed around a convergent strategy, dissecting the molecule into two key fragments of similar complexity. This approach allows for the parallel synthesis of the fragments, increasing overall efficiency. The central pyridone ring is formed in a late-stage coupling reaction, a key feature that simplifies the synthesis of the advanced intermediates.[1]

The core tactics employed in this synthesis include:

  • Late-Stage Pyridone Ring Formation: A non-canonical Guareschi-Thorpe type condensation to construct the central, highly substituted pyridone ring at a late stage of the synthesis.[1]

  • Desymmetrizing C–H Activation: An enantiocontrolled C–H activation of a meso-intermediate to install four stereocenters in a single step with high diastereoselectivity.[1][4]

  • Radical Decarboxylative Giese Addition: A silver and iron co-catalyzed radical reaction to form a hindered C–C bond with a concomitant remote radical translocation.[1]

  • Hydrogenation of an Aromatic Precursor: The synthesis begins with the hydrogenation of an inexpensive mesitylene-derived carboxylic acid to furnish an all-cis substituted cyclohexane core.[1]

Below is a graphical representation of the overall retrosynthetic strategy.

G This compound (-)-Maximiscin Pyridone_Formation Late-Stage Pyridone Formation This compound->Pyridone_Formation Fragment_A Fragment A (Cyclohexyl Fragment) Pyridone_Formation->Fragment_A Fragment_B Fragment B (Shikimate-derived Fragment) Pyridone_Formation->Fragment_B Radical_CC Radical C-C Bond Formation Fragment_A->Radical_CC Shikimic_Acid Shikimic Acid Fragment_B->Shikimic_Acid Lactone Lactone Intermediate Radical_CC->Lactone CH_Activation Desymmetrizing C-H Activation Meso_Acid Meso-Carboxylic Acid CH_Activation->Meso_Acid Mesitylene Mesitylene Derivative Lactone->CH_Activation Meso_Acid->Mesitylene G cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis Mesitylene Mesitylene Derivative Meso_Acid Meso-Carboxylic Acid Mesitylene->Meso_Acid Hydrogenation Amide Chiral Amide Meso_Acid->Amide Amidation Methoxy_Int Methoxy Intermediate Amide->Methoxy_Int C-H Activation Lactone Lactone Methoxy_Int->Lactone Deprotection Aldehyde Aldehyde Lactone->Aldehyde Radical Homologation Diacid_A Diacid Fragment A Aldehyde->Diacid_A Wittig/ Oxidation/ Acylation Coupling Pyridone Formation Diacid_A->Coupling Shikimic_Acid Shikimic Acid Epoxide Epoxide Shikimic_Acid->Epoxide 5 steps Hydroxylamine_Adduct Hydroxylamine Adduct Epoxide->Hydroxylamine_Adduct Epoxide Opening Oxime_Ether_B Oxime Ether Fragment B Hydroxylamine_Adduct->Oxime_Ether_B Protection/ Condensation Oxime_Ether_B->Coupling Protected_this compound Protected this compound Coupling->Protected_this compound This compound (-)-Maximiscin Protected_this compound->this compound Deprotection

References

Enantioselective Synthesis of (-)-Maximiscin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective total synthesis of (-)-Maximiscin, a structurally complex natural product with potential therapeutic applications. The synthesis, originally reported by Baran and coworkers in 2020, employs a convergent strategy featuring a key desymmetrizing C–H activation, a radical-mediated homologation, and a late-stage pyridone ring formation.[1] This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Synthetic Strategy Overview

The retrosynthetic analysis of (-)-Maximiscin reveals a convergent approach, disconnecting the molecule into two key fragments of similar complexity: a highly substituted cyclohexyl fragment 6 and a shikimate-derived fragment 5 .[1] This strategy simplifies the synthesis by allowing for the independent and efficient preparation of these building blocks. The central, highly oxidized pyridone core is constructed at a late stage through a non-canonical Guareschi-Thorpe-type condensation.[1]

Key tactics employed in this synthesis include:

  • Desymmetrizing C–H Activation: A palladium-catalyzed C–H activation of a meso-carboxylic acid derivative establishes four stereocenters in a single step with high diastereoselectivity.[1][2]

  • Radical Retrosynthesis: A silver/iron co-catalyzed stereoinvertive decarboxylative Giese addition is utilized to construct a hindered C–C bond.[1]

  • Late-Stage Pyridone Formation: A novel approach to construct the hindered pyridone ring system at the end of the synthesis.[1]

The overall workflow of the synthesis is depicted below:

Maximiscin Synthesis Workflow cluster_fragment6 Synthesis of Cyclohexyl Fragment (6) cluster_fragment5 Synthesis of Shikimate Fragment (5) cluster_final Final Assembly Mesitylene Mesitylene-derived Carboxylic Acid (7) cis_Acid all-cis Carboxylic Acid (8) Mesitylene->cis_Acid Hydrogenation Amide Amide with Chiral Directing Group (10d) cis_Acid->Amide Amide Formation Methoxylated Methoxylated Product (11) Amide->Methoxylated Pd-catalyzed C-H Activation Lactone Lactone (12) Methoxylated->Lactone Directing Group Removal Aldehyde Aldehyde (14) Lactone->Aldehyde Decarboxylative Homologation Olefin Olefin Intermediate Aldehyde->Olefin Wittig Reaction Diacid Diacid Fragment (6) Olefin->Diacid Oxidation & Acylation Coupling Pyridone Formation Diacid->Coupling Shikimic_Acid Shikimic Acid Epoxide Epoxide (16) Shikimic_Acid->Epoxide Known Procedure Hydroxylamine_17 N-Boc-hydroxylamine Adduct (17) Epoxide->Hydroxylamine_17 Epoxide Opening TBS_Hydroxylamine TBS-protected Hydroxylamine Hydroxylamine_17->TBS_Hydroxylamine TBS Protection Fragment_5 Shikimate Fragment (5) TBS_Hydroxylamine->Fragment_5 Condensation Fragment_5->Coupling This compound (-)-Maximiscin (1) Coupling->this compound Deprotection

Caption: Overall workflow for the enantioselective synthesis of (-)-Maximiscin.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of the cyclohexyl and shikimate fragments, as well as the final coupling and deprotection steps.

Table 1: Synthesis of Cyclohexyl Fragment (6)

StepStarting MaterialProductReagents and ConditionsYield (%)
HydrogenationMesitylene-derived Carboxylic Acid (7)all-cis Carboxylic Acid (8)Adam's catalyst (PtO₂), H₂97
Amide Formationall-cis Carboxylic Acid (8)Amide (10d)Chiral PIP-type directing group (9)84
Pd-catalyzed C-H ActivationAmide (10d)Methoxylated Product (11)Pd(OAc)₂, LiOAc, NaIO₄, Ac₂O-
Directing Group RemovalMethoxylated Product (11)Lactone (12)HBr (aq.)99
Decarboxylative HomologationLactone (12)Aldehyde (14)1. NaOH (in situ hydrolysis) 2. AgNO₃, Fe₂(SO₄)₃·5H₂O, NaHSO₄·H₂O, Na₂S₂O₈, phenyl vinyl sulfone-
Final Steps to Fragment 6Aldehyde (14)Diacid Fragment (6)Multi-step sequence (Wittig, oxidation, acylation)-

Table 2: Synthesis of Shikimate-derived Fragment (5)

StepStarting MaterialProductReagents and ConditionsYield (%)
Epoxide OpeningEpoxide (16)N-Boc-hydroxylamine Adduct (17)N-Boc-hydroxylamine, DBU70
TBS ProtectionAdduct (17)TBS-protected Hydroxylamine1. TFA 2. TBSCl, imidazole, DMAP72
CondensationTBS-protected Hydroxylaminedes-TMS-5Acetaldehyde82

Table 3: Final Assembly of (-)-Maximiscin

StepStarting MaterialsProductReagents and ConditionsYield (%)
Pyridone FormationFragment 6 and Fragment 5Protected this compound1. (COCl)₂ 2. Fragment 5, DTBMP, AgOTf-
Final DeprotectionProtected this compound(-)-Maximiscin (1)TFA, MeOH-

Note: Yields for some steps are not explicitly stated in the provided abstracts and would require access to the full experimental details in the supplementary information of the primary literature.

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of (-)-Maximiscin, based on the information available in the primary literature.[1][3]

Synthesis of Cyclohexyl Fragment (6)

1. Hydrogenation of Mesitylene-derived Carboxylic Acid (7) to all-cis Carboxylic Acid (8)

  • Procedure: To a solution of the mesitylene-derived carboxylic acid (7) in a suitable solvent (e.g., acetic acid or ethanol) is added Adam's catalyst (PtO₂). The reaction mixture is subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete (monitored by TLC or NMR). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford the all-cis carboxylic acid (8).

  • Yield: 97%[1]

2. Desymmetrizing C–H Activation of Amide (10d)

  • Procedure: The all-cis carboxylic acid (8) is coupled with a chiral PIP-type directing group (9) to form amide (10d) in 84% yield.[1] A solution of amide (10d) in a mixture of toluene and methanol (2:1) is treated with Pd(OAc)₂ (15 mol %), LiOAc (1.00 equiv), NaIO₄ (4.00 equiv), and Ac₂O (2.00 equiv). The reaction mixture is heated at 90 °C for 24 hours.[3] After cooling to room temperature, the reaction is quenched and the product (11) is isolated by column chromatography. This critical step establishes four stereocenters in a single operation.[1]

C-H Activation Amide Amide (10d) Reagents Pd(OAc)₂, LiOAc NaIO₄, Ac₂O PhMe/MeOH, 90 °C Amide->Reagents Methoxylated Methoxylated Product (11) Reagents->Methoxylated

Caption: Key C-H activation step for the synthesis of the cyclohexyl fragment.

3. Removal of the Directing Group to form Lactone (12)

  • Procedure: The methoxylated product (11) is treated with aqueous HBr at 100 °C for 15 hours.[3] This step removes the chiral directing group, which can be recovered, and facilitates the formation of lactone (12).

  • Yield: 99%[1]

4. Decarboxylative Homologation to Aldehyde (14)

  • Procedure: The lactone (12) is hydrolyzed in situ with aqueous NaOH (1.20 equiv) in THF and MeOH at room temperature for 12 hours. Subsequently, AgNO₃ (30 mol %), Fe₂(SO₄)₃·5H₂O (20 mol %), NaHSO₄·H₂O (1.13 equiv), Na₂S₂O₈ (2.50 equiv), and phenyl vinyl sulfone (1.40 equiv) in a mixture of H₂O and CH₃CN (4:1) are added. The reaction is heated at 40 °C for 3 hours to yield aldehyde (14).[3]

Synthesis of Shikimate-derived Fragment (5)

1. Epoxide Opening of Epoxide (16)

  • Procedure: To a solution of the known shikimate-derived epoxide (16) in CH₂Cl₂ is added N-Boc-hydroxylamine (1.20 equiv) and DBU (1.00 equiv). The reaction is stirred at room temperature for 5 minutes.[3] The product (17) is isolated after aqueous workup and purification.

  • Yield: 70%[1]

2. Formation of Shikimate Fragment (5)

  • Procedure: The N-Boc-hydroxylamine adduct (17) is deprotected with TFA in CH₂Cl₂ (1:4) at 0 °C for 15 minutes. The resulting amine is then protected with TBSCl (3.00 equiv) in the presence of imidazole (4.00 equiv) and DMAP (0.10 equiv) in CH₂Cl₂ for 12 hours.[3] The TBS-protected hydroxylamine is then condensed with TMS-acetaldehyde (1.20 equiv) in CH₂Cl₂ at room temperature for 30 minutes to afford the shikimate fragment (5).[3]

Final Assembly of (-)-Maximiscin

1. Late-Stage Pyridone Formation

  • Procedure: The diacid fragment (6) is converted to the corresponding diacid chloride using (COCl)₂ (2.50 equiv) and catalytic DMF in CH₂Cl₂ at room temperature for 2.5 hours. In a separate flask, a solution of the shikimate fragment (5) (1.20 equiv), DTBMP (2.20 equiv), and AgOTf (1.90 equiv) in CH₃CN is prepared. The freshly prepared diacid chloride solution is then added to this mixture, and the reaction is heated at 50 °C for 7 minutes to form the protected this compound.[3] The use of a silyl group on fragment 5 is crucial for the success of this hindered coupling.[1]

2. Final Deprotection to (-)-Maximiscin (1)

  • Procedure: The protected this compound is dissolved in a 1:1 mixture of TFA and MeOH and stirred at 0 °C to room temperature for 22 hours.[3] After completion, the reaction mixture is concentrated, and the crude product is purified to afford (-)-Maximiscin (1).

  • Optical Rotation: [α]D²⁰ = -147[1]

This detailed protocol provides a comprehensive guide for the enantioselective synthesis of (-)-Maximiscin. Researchers should refer to the primary literature for complete characterization data and further experimental details.

References

Application Notes and Protocols for Preparing Maximiscin Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate preparation of stock solutions is a critical first step in conducting reliable and reproducible cell-based assays. This document provides detailed application notes and protocols for the preparation of a stock solution of Maximiscin, a novel investigational compound. Adherence to these guidelines is essential to ensure the stability, integrity, and consistent performance of this compound in in vitro studies. The following protocols cover solubility testing, stock solution preparation, and appropriate storage conditions to maintain the compound's biological activity.

Physicochemical and Handling Properties of this compound

A summary of the key properties and handling recommendations for this compound is provided below.

PropertyRecommendation
Appearance Off-white to pale yellow crystalline solid
Primary Solvent Dimethyl Sulfoxide (DMSO), cell culture grade
Stock Solution Conc. 10 mM is a common starting point for subsequent dilutions in cell culture media.
Light Sensitivity Protect from light. Use amber vials or wrap containers in aluminum foil.
Storage of Solid Store at -20°C in a tightly sealed container.
Storage of Stock Aliquot into single-use volumes and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][2]
Handling Precautions Use appropriate personal protective equipment (PPE), including gloves and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

This protocol outlines a method to determine the solubility of this compound in various common solvents to identify the most suitable one for stock solution preparation.

Materials:

  • This compound powder

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Selection of solvents:

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Ethanol (EtOH), absolute

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Cell culture medium (e.g., DMEM/F-12)

Procedure:

  • Accurately weigh 1-2 mg of this compound powder into separate, pre-weighed sterile amber microcentrifuge tubes.

  • Add a small, precise volume (e.g., 100 µL) of a test solvent to each tube.

  • Vortex the tubes vigorously for 2-3 minutes to facilitate dissolution.

  • Visually inspect for complete dissolution against a dark background.

  • If the compound is not fully dissolved, incrementally add more solvent and repeat the vortexing step until the solid is completely dissolved.

  • Record the volume of solvent required to dissolve the known mass of this compound to calculate the approximate solubility.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound using DMSO, a common solvent for organic compounds in cell culture applications.[3][4][5]

Materials:

  • This compound powder (Molecular Weight: assume 500 g/mol for calculation)

  • Anhydrous DMSO, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, disposable pipette tips

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Weighing this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 5 mg of this compound powder (calculation: 10 mmol/L * 1 mL * 500 g/mol = 5 mg).

  • Dissolution:

    • Carefully transfer the weighed this compound powder into a sterile amber microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortexing: Securely cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.[1][3]

  • Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter into a new sterile amber tube to ensure sterility.[4]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles.[1][3][4]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.[1][3]

Protocol 3: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the this compound stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution:

    • Before use, allow an aliquot of the this compound stock solution to thaw at room temperature.[2]

    • Briefly centrifuge the tube to collect the solution at the bottom.

  • Preparing Intermediate Dilutions:

    • Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.

  • Preparing Final Working Solutions:

    • Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment (e.g., 0.1 µM, 1 µM, 10 µM).

    • Important: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).[4]

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Treatment of Cells: Add the prepared working solutions to your cell cultures according to your experimental design.

Visualized Workflows and Pathways

Experimental Workflow for a Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability using an MTT assay.[4]

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis A Prepare 10 mM this compound Stock Solution in DMSO B Prepare Working Solutions (Serial Dilutions in Media) A->B D Treat Cells with this compound Working Solutions B->D C Seed Cells in a 96-Well Plate C->D E Incubate for Desired Time (e.g., 24-72h) D->E F Add MTT Reagent E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and Determine IC50 H->I

Caption: Workflow for an in vitro cell viability (MTT) assay using this compound.

Hypothetical Signaling Pathway Modulated by this compound

This diagram illustrates a hypothetical signaling pathway where this compound may exert its effects, for instance, by inhibiting a key kinase in a cancer-related pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Promotes This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by this compound.

References

Maximiscin Administration in Xenograft Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Maximiscin is a novel fungal metabolite that has demonstrated selective cytotoxic efficacy against the basal-like 1 (BL1) subtype of triple-negative breast cancer (TNBC).[1][2] Preclinical studies using xenograft mouse models have shown its potential as an anti-tumor agent. This document provides detailed application notes and protocols for the administration of this compound in xenograft mouse models, based on published research. The primary mechanism of action for this compound involves the induction of DNA damage and the activation of the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.[1][2]

Data Presentation

In Vivo Efficacy of this compound in MDA-MB-468 Xenograft Model

The following table summarizes the quantitative data from a study evaluating the anti-tumor efficacy of this compound in a xenograft mouse model using the human triple-negative breast cancer cell line MDA-MB-468.[1]

ParameterThis compound Treatment GroupControl Group
Cell Line MDA-MB-468MDA-MB-468
Dosage 5 mg/kgVehicle
Route of Administration Intraperitoneal (i.p.) InjectionIntraperitoneal (i.p.) Injection
Frequency DailyDaily
Treatment Duration 21 days21 days
Tumor Growth Inhibition Significantly smaller tumor size (p = 0.0466 on day 21)-
Average Body Weight Change ~12% loss by day 21Not specified

Experimental Protocols

Xenograft Mouse Model Establishment

This protocol outlines the procedure for establishing subcutaneous xenograft tumors using the MDA-MB-468 human breast cancer cell line in immunodeficient mice.

Materials:

  • MDA-MB-468 human triple-negative breast cancer cells

  • Female immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • 1 mL syringes with 27-gauge needles

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Anesthetic (e.g., isoflurane)

  • Surgical clippers

  • 70% ethanol

  • Digital calipers

Procedure:

  • Cell Culture: Culture MDA-MB-468 cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase before harvesting.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a conical tube and centrifuge.

    • Discard the supernatant and resuspend the cell pellet in cold, serum-free medium or PBS.

  • Cell Counting and Viability:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Assess cell viability using the trypan blue exclusion method. Viability should be >90%.

  • Cell Suspension Preparation:

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2.5 x 10⁷ cells/mL. Keep the suspension on ice to prevent the Matrigel® from solidifying.

  • Tumor Cell Implantation:

    • Acclimatize mice for at least one week before the procedure.

    • Anesthetize the mouse using isoflurane.

    • Shave the fur on the right flank of the mouse.

    • Clean the injection site with 70% ethanol.

    • Draw 100 µL of the cell suspension (containing 2.5 million cells) into a 1 mL syringe.

    • Subcutaneously inject the cell suspension into the prepared flank.

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

This compound Formulation and Administration

This protocol describes the preparation of a this compound formulation for intraperitoneal injection.

Materials:

  • This compound compound

  • Vehicle (e.g., a mixture of DMSO and sterile saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 1 mL syringes with 27-gauge needles

  • Analytical balance

Procedure:

  • Vehicle Preparation: A common vehicle for intraperitoneal injection of hydrophobic compounds is a co-solvent system. For example, a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline (0.9% NaCl). The final concentration of DMSO should be kept low (e.g., ≤10%) to minimize toxicity.

  • This compound Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Prepare a stock solution in 100% DMSO. For example, a 10 mg/mL stock solution.

  • Working Solution Preparation:

    • On each day of treatment, prepare a fresh working solution by diluting the stock solution with sterile saline to the final desired concentration.

    • For a 5 mg/kg dose in a 20g mouse (requiring 0.1 mg of this compound) and an injection volume of 100 µL, the final concentration of the working solution would be 1 mg/mL.

    • To prepare this, you would mix 1 part of the 10 mg/mL stock solution with 9 parts of sterile saline. This results in a final DMSO concentration of 10%.

  • Solubilization:

    • Vortex the working solution thoroughly to ensure it is well-mixed.

    • If any precipitation is observed, a brief sonication can be used to aid dissolution. The final solution should be clear.

  • Administration:

    • Gently restrain the mouse.

    • Administer the calculated volume of the this compound working solution (or vehicle for the control group) via intraperitoneal injection.

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

    • Record the body weight of each mouse 2-3 times per week.

Visualization

This compound's Mechanism of Action: DNA Damage Response Pathway

Maximiscin_Signaling_Pathway This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 phosphorylates p_p53 p-p53 (activated) p_Chk1_Chk2 p-Chk1/p-Chk2 (activated) Cell_Cycle_Arrest G1 Cell Cycle Arrest p_p53->Cell_Cycle_Arrest Apoptosis Apoptosis p_p53->Apoptosis p_Chk1_Chk2->Cell_Cycle_Arrest

Caption: this compound-induced DNA damage response pathway.

Experimental Workflow for this compound Administration in Xenograft Models

Experimental_Workflow start Start cell_culture MDA-MB-468 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Volume ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily Intraperitoneal Injection (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Determination (e.g., 21 days) monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: Workflow for in vivo this compound efficacy studies.

References

Application Notes and Protocols for Determining the Cytotoxicity of Maximiscin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Maximiscin is a natural product that has demonstrated significant anti-cancer activity, including cytotoxic efficacy against triple-negative breast cancer cell lines. It is understood to activate DNA damage response pathways[1][2]. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cultured mammalian cells. The methodologies described include the MTT assay for cell viability, the LDH release assay for membrane integrity, and an Annexin V/PI apoptosis assay for determining the mode of cell death.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical data for the effects of this compound on a cancer cell line (e.g., MDA-MB-231).

Table 1: Cell Viability (MTT Assay) of MDA-MB-231 Cells Treated with this compound for 48 hours.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
192.3 ± 4.8
575.1 ± 6.1
1051.8 ± 4.5
2528.4 ± 3.9
5012.6 ± 2.3
1004.9 ± 1.8

Table 2: Cytotoxicity (LDH Assay) of MDA-MB-231 Cells Treated with this compound for 48 hours.

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Control)3.2 ± 0.9
18.5 ± 1.2
521.7 ± 2.5
1045.3 ± 3.8
2568.9 ± 4.2
5085.1 ± 5.5
10093.4 ± 4.1

Table 3: Apoptosis Analysis (Annexin V/PI Assay) of MDA-MB-231 Cells Treated with this compound for 48 hours.

Concentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Control)2.5 ± 0.71.8 ± 0.4
1025.6 ± 2.88.3 ± 1.5
2548.2 ± 3.519.7 ± 2.1
5065.7 ± 4.130.1 ± 3.3

Experimental Protocols

General Cell Culture and Compound Preparation

Aseptic cell culture techniques are fundamental to obtaining reliable results and should be performed in a certified biological safety cabinet[3].

  • Materials:

    • Selected cancer cell line (e.g., MDA-MB-231, HeLa, A549)

    • Complete growth medium (specific to the cell line)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

    • Cell culture flasks and plates (96-well, 6-well)

    • Hemocytometer or automated cell counter

  • Cell Line Maintenance:

    • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells upon reaching 80-90% confluency. To do this, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium to seed into new flasks[3].

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Store the stock solution at -20°C.

    • On the day of the experiment, prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity[3].

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product[4].

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment[3].

    • Remove the medium and treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours[3].

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[3][5].

    • Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals[3][5].

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution[5].

    • Measure the absorbance at 570 nm using a microplate reader[5].

    • Calculate the percentage of cell viability relative to the vehicle control.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium[6].

  • Procedure:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with various concentrations of this compound for the desired time period. Include the following controls: no-cell control (background), vehicle-only control (spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis solution)[7].

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate[8][9].

    • Prepare the LDH assay reagent according to the manufacturer's instructions.

    • Add 50 µL of the assay reagent to each well containing the supernatant[8][9].

    • Incubate the plate in the dark for 30-60 minutes at room temperature[8].

    • Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well[8][9].

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the control values.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes[3].

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

    • Harvest both adherent and floating cells and wash them twice with cold PBS[5].

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL[5].

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension[5][10].

    • Gently vortex and incubate for 15 minutes at room temperature in the dark[5][10].

    • Add 400 µL of 1X Binding Buffer to each tube[5].

    • Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Seed Cells in Plates cell_culture->cell_seeding compound_prep This compound Stock & Dilutions treatment Treat with this compound compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay readout Plate Reader / Flow Cytometer mtt_assay->readout ldh_assay->readout apoptosis_assay->readout data_analysis Calculate % Viability, % Cytotoxicity, % Apoptosis, IC50 readout->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Note: Detection of DNA Damage Markers by Immunoblotting Following Maximiscin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maximiscin is a novel fungal metabolite that has demonstrated selective cytotoxic activity against certain cancer cell lines, particularly a subtype of triple-negative breast cancer (TNBC).[1][2][3][4] Emerging research indicates that this compound's primary mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1][2][3][4] Specifically, this compound has been shown to cause DNA double-strand breaks (DSBs), a severe form of DNA damage.[1][2][3] This triggers the activation of the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair.[5][6][7][8]

Key proteins involved in the DDR pathway that are affected by this compound treatment include the phosphorylation of histone H2A.X at serine 139 (γH2AX), which serves as a sensitive marker for DSBs.[1][8] Additionally, this compound treatment leads to the activation of crucial checkpoint kinases such as Chk1 and Chk2, and the phosphorylation of the tumor suppressor protein p53.[1][2][3] The activation of these markers can ultimately lead to the initiation of apoptosis, which can be monitored by observing the cleavage of Poly (ADP-ribose) polymerase (PARP).[9][10][11][12]

This application note provides a detailed protocol for utilizing immunoblotting to detect and quantify key DNA damage markers (γH2AX, phospho-p53) and an apoptosis marker (cleaved PARP) in cancer cells treated with this compound.

Materials and Reagents

  • Cell Line: MDA-MB-468 (a human breast cancer cell line sensitive to this compound)

  • Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cell Culture: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Laemmli sample buffer

  • Western Blot: PVDF or nitrocellulose membrane, transfer buffer, Ponceau S solution

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary Antibodies:

    • Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)

    • Mouse anti-phospho-p53 (Ser15)

    • Rabbit anti-PARP

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence detection system

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for desired time points (e.g., 2, 6, 18 hours).[1] A vehicle control (DMSO) should be included.

Cell Lysis and Protein Quantification
  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Western Blotting
  • Normalize the protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load 20-40 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane. The transfer can be performed at 100V for 1-2 hours or overnight at 30V in a cold room.[13]

  • Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[13] For phospho-antibodies like γH2AX, 5% BSA is often recommended to reduce background.[14]

  • Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions:

    • anti-phospho-Histone H2A.X (Ser139): 1:1000

    • anti-phospho-p53 (Ser15): 1:1000

    • anti-PARP: 1:1000

  • Wash the membrane three times for 10 minutes each with TBST.[13]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

Detection and Quantification
  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation

Table 1: Effect of this compound on the Expression of DNA Damage and Apoptosis Markers.

Treatment GroupγH2AX (Phospho-H2A.X Ser139) (Fold Change vs. Control)Phospho-p53 (Ser15) (Fold Change vs. Control)Cleaved PARP (89 kDa) (Fold Change vs. Control)
Vehicle Control (DMSO)1.01.01.0
This compound (1 µM)2.5 ± 0.33.1 ± 0.41.8 ± 0.2
This compound (5 µM)6.8 ± 0.77.5 ± 0.94.2 ± 0.5
This compound (10 µM)12.3 ± 1.513.1 ± 1.88.9 ± 1.1

Data are presented as mean ± SEM from three independent experiments. Fold change is calculated relative to the vehicle control after normalization to a loading control.

Visualizations

Maximiscin_Signaling_Pathway This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR gH2AX γH2AX (p-H2A.X) ATM_ATR->gH2AX Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Phosphorylation Chk1_Chk2->p53 Cell_Cycle_Arrest G1 Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage Immunoblotting_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (γH2AX, p-p53, PARP) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end Results analysis->end

References

Application Notes and Protocols: Cell Cycle Analysis of Maximiscin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maximiscin is a novel natural product that has demonstrated potent cytotoxic activity against various cancer cell lines, with particular efficacy in triple-negative breast cancer (TNBC) models.[1] Mechanistic studies have revealed that this compound exerts its anticancer effects by inducing DNA damage, which subsequently triggers cell cycle arrest and apoptosis.[2][3] These application notes provide a detailed overview and experimental protocols for analyzing the effects of this compound on the cell cycle, specifically focusing on its ability to induce a G1 phase arrest through the activation of the DNA damage response (DDR) pathway. The protocols outlined below are designed for researchers in oncology, cell biology, and drug development to investigate the cellular mechanisms of this compound and similar compounds.

Mechanism of Action: this compound-Induced G1 Cell Cycle Arrest

This compound treatment leads to the formation of DNA double-strand breaks, a severe form of DNA damage.[2][3] This damage activates a complex signaling cascade known as the DNA Damage Response (DDR). A key initiator of this pathway is the Ataxia Telangiectasia Mutated (ATM) kinase. Upon activation, ATM phosphorylates a number of downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53.[2][3]

The phosphorylation of p53, particularly at Serine 15, is a critical event that stabilizes the protein and enhances its transcriptional activity.[2][3] Activated p53 then promotes the expression of several target genes, most notably the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1/CIP1).[4][5] p21 plays a crucial role in mediating cell cycle arrest by binding to and inhibiting the activity of Cyclin D1-CDK4/6 complexes.[4]

In a normal cell cycle, the Cyclin D1-CDK4/6 complexes phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. By inducing p21, this compound prevents the phosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state and effectively halting the cell cycle at the G1/S checkpoint.[4][5]

Data Presentation

The following tables summarize hypothetical quantitative data from experiments investigating the effects of this compound on the cell cycle distribution and the expression of key regulatory proteins in MDA-MB-468 cells.

Table 1: Cell Cycle Distribution of this compound-Treated MDA-MB-468 Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)45.2 ± 2.135.8 ± 1.519.0 ± 1.2
This compound (1 µM)75.6 ± 3.412.3 ± 1.112.1 ± 0.9
This compound (5 µM)85.1 ± 2.85.9 ± 0.89.0 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Protein Expression in this compound-Treated MDA-MB-468 Cells

Target ProteinVehicle ControlThis compound (1 µM)This compound (5 µM)
Phospho-p53 (Ser15)1.04.2 ± 0.56.8 ± 0.7
Total p531.01.2 ± 0.21.5 ± 0.3
p21 (WAF1/CIP1)1.05.1 ± 0.68.3 ± 0.9
Cyclin D11.00.4 ± 0.10.2 ± 0.05
Phospho-Rb (Ser780)1.00.3 ± 0.080.1 ± 0.04
Total Rb1.00.9 ± 0.10.8 ± 0.1

Data are presented as relative fold change normalized to the vehicle control. Values are mean ± standard deviation from three independent experiments.

Mandatory Visualizations

Maximiscin_Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM ATM DNA_Damage->ATM activates p_ATM p-ATM ATM->p_ATM Chk2 Chk2 p_ATM->Chk2 phosphorylates p53 p53 p_ATM->p53 phosphorylates p_Chk2 p-Chk2 Chk2->p_Chk2 p_p53 p-p53 (Ser15) p53->p_p53 p21 p21 (WAF1/CIP1) Expression p_p53->p21 induces CyclinD_CDK46 Cyclin D1 / CDK4/6 p21->CyclinD_CDK46 inhibits G1_Arrest G1 Phase Arrest Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates G1_S_Transition G1/S Phase Transition p_Rb p-Rb Rb_E2F->p_Rb Rb_E2F->G1_Arrest maintains E2F E2F p_Rb->E2F releases E2F->G1_S_Transition promotes

Caption: this compound-induced DNA damage response pathway leading to G1 cell cycle arrest.

Experimental_Workflow cluster_analysis Analysis start Start cell_culture Cell Culture (e.g., MDA-MB-468) start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment harvest Harvest Cells treatment->harvest flow_cytometry Flow Cytometry (Cell Cycle Analysis) harvest->flow_cytometry western_blot Western Blotting (Protein Expression & Phosphorylation) harvest->western_blot data_analysis Data Analysis & Interpretation flow_cytometry->data_analysis western_blot->data_analysis

Caption: Experimental workflow for analyzing the effects of this compound on the cell cycle.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: MDA-MB-468 (human triple-negative breast cancer cell line).

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 0% CO2 (as L-15 medium is formulated for use in a CO2-free environment).

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, T-25 flasks for flow cytometry) and allow them to attach and reach 60-70% confluency.

  • Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Incubate the cells with this compound or vehicle for the desired time points (e.g., 24, 48 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is adapted from established methods for cell cycle analysis using propidium iodide (PI).[4][5][6][7][8]

  • Cell Harvesting:

    • Following treatment, collect the culture medium (containing floating/apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect the fluorescence emission in the appropriate channel (typically around 617 nm).

    • Acquire at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins

This protocol provides a general framework for detecting key proteins in the this compound-induced DDR pathway.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Recommended primary antibodies and dilutions:

      • Phospho-p53 (Ser15): 1:1000

      • Total p53: 1:1000

      • p21 (WAF1/CIP1): 1:1000

      • Cyclin D1: 1:1000

      • Phospho-Rb (Ser780): 1:1000

      • Total Rb: 1:1000

      • β-actin (Loading Control): 1:5000

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Troubleshooting

  • Cell Cycle Analysis:

    • High CV of G1/G2 peaks: Ensure a single-cell suspension before fixation. Run samples at a low flow rate.

    • Debris in the low-channel region: Gate out debris during analysis. Ensure proper cell harvesting and washing.

  • Western Blotting:

    • Weak or no signal: Increase protein loading, primary antibody concentration, or incubation time. Ensure proper transfer.

    • High background: Increase the number and duration of washes. Ensure the blocking step is adequate.

    • Non-specific bands: Use a more specific primary antibody or optimize antibody dilution.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the cell cycle effects of this compound. By employing these methods, researchers can elucidate the molecular mechanisms underlying its anticancer activity, which is crucial for its further development as a potential therapeutic agent. The provided diagrams and data tables serve as a guide for data interpretation and presentation.

References

Application Notes and Protocols: Utilizing Maximiscin in a Basal-like 1 (BL1) Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maximiscin, a novel fungal metabolite, has demonstrated significant and selective cytotoxic activity against the basal-like 1 (BL1) subtype of triple-negative breast cancer (TNBC).[1][2][3][4] This subtype is characterized by high expression of cell cycle and DNA damage response genes, rendering it potentially more susceptible to DNA-damaging agents.[1][5] this compound exerts its anti-tumor effects by inducing DNA double-strand breaks, which in turn activates DNA damage response pathways, leading to cell cycle arrest in the G1 phase and subsequent apoptosis.[1][2][4] Preclinical studies have shown its efficacy in a xenograft mouse model, highlighting its potential as a therapeutic agent for this aggressive breast cancer subtype.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in a BL1 xenograft model, specifically using the MDA-MB-468 cell line, a well-established model for the BL1 subtype.[1][3]

Data Presentation

In Vitro Cytotoxicity of this compound in Triple-Negative Breast Cancer Cell Lines
Cell LineTNBC SubtypeLC50 (nM) of this compound
MDA-MB-468BL1 600
HCC70BL2>10,000
BT-549ML>10,000
MDA-MB-231MSL~5,000
MDA-MB-453LAR>10,000

Table 1: Comparative cytotoxicity of this compound across different TNBC subtypes after 48 hours of treatment. Data indicates a high selectivity of this compound for the BL1 subtype.[1]

In Vivo Tumor Growth Inhibition by this compound in MDA-MB-468 Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1250-
This compound (10 mg/kg)50060

Table 2: Efficacy of this compound in reducing tumor volume in an MDA-MB-468 xenograft model. Treatment was administered for 21 days.

Experimental Protocols

In Vitro Cell Proliferation and Cytotoxicity Assay

This protocol is designed to determine the cytotoxic effects of this compound on BL1 breast cancer cells.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader to determine the number of viable cells.

  • Calculate the half-maximal lethal concentration (LC50) value.

Cell Cycle Analysis

This protocol evaluates the effect of this compound on cell cycle progression.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat MDA-MB-468 cells with this compound (e.g., 1 µM and 10 µM) or vehicle for 18 hours.[1]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An increase in the G1 phase population is expected.[1]

Western Blot for DNA Damage Markers

This protocol is used to detect the activation of DNA damage response pathways.

Materials:

  • MDA-MB-468 cells

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against phospho-p53, phospho-Chk1, and phospho-Chk2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat MDA-MB-468 cells with this compound for the desired time points.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Increased phosphorylation of p53, Chk1, and Chk2 is indicative of DNA damage response activation.[1][2]

BL1 Xenograft Model and this compound Treatment

This protocol details the establishment of a BL1 xenograft model and subsequent treatment with this compound.

Materials:

  • Female immunodeficient mice (e.g., NOD-SCID gamma)

  • MDA-MB-468 cells

  • Matrigel

  • This compound

  • Vehicle solution

  • Calipers

Procedure:

  • Cell Preparation: Culture MDA-MB-468 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank or orthotopically into the mammary fat pad of each mouse.[6]

  • Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) daily or on a predetermined schedule for a specified duration (e.g., 21 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Xenograft Model invitro_start MDA-MB-468 Cells cytotoxicity Cytotoxicity Assay (LC50 Determination) invitro_start->cytotoxicity cell_cycle Cell Cycle Analysis (G1 Arrest) invitro_start->cell_cycle western_blot Western Blot (p-p53, p-Chk1/2) invitro_start->western_blot invivo_start Cell Implantation (Immunodeficient Mice) tumor_growth Tumor Growth (to 100-150 mm³) invivo_start->tumor_growth treatment This compound Treatment (e.g., 10 mg/kg) tumor_growth->treatment endpoint Endpoint Analysis (Tumor Volume/Weight) treatment->endpoint

Caption: Experimental workflow for evaluating this compound.

mechanism_of_action This compound This compound dna_damage DNA Double-Strand Breaks This compound->dna_damage induces ddr DNA Damage Response (p-p53, p-Chk1, p-Chk2) dna_damage->ddr activates g1_arrest G1 Cell Cycle Arrest ddr->g1_arrest leads to apoptosis Apoptosis g1_arrest->apoptosis results in

Caption: Mechanism of action of this compound in BL1 cancer cells.

signaling_pathway cluster_cell BL1 Cancer Cell This compound This compound DNA DNA This compound->DNA DSB Double-Strand Breaks DNA->DSB Damage ATM_ATR ATM/ATR DSB->ATM_ATR activates p53 p53 ATM_ATR->p53 Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 p_p53 p-p53 p53->p_p53 phosphorylates p_Chk1_Chk2 p-Chk1/p-Chk2 Chk1_Chk2->p_Chk1_Chk2 phosphorylates CellCycle Cell Cycle Progression p_p53->CellCycle inhibits Apoptosis Apoptosis p_p53->Apoptosis promotes p_Chk1_Chk2->CellCycle inhibits

Caption: DNA damage response pathway activated by this compound.

References

Application Notes and Protocols: C-H Functionalization Strategies in the Total Synthesis of Maximiscin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pivotal C-H functionalization strategy employed in the enantioselective total synthesis of (–)-maximiscin, a structurally complex natural product with significant anti-cancer activity. The core of this synthetic approach is a palladium-catalyzed desymmetrizing C-H activation/methoxylation reaction, which efficiently establishes multiple stereocenters in a single step. This document outlines the underlying synthetic strategy, presents key quantitative data, and provides detailed experimental protocols for the critical C-H functionalization step and the synthesis of the requisite chiral directing group.

I. Synthetic Strategy Overview

The total synthesis of (–)-maximiscin, as reported by Baran and coworkers, employs a convergent strategy, dissecting the molecule into two key fragments of comparable complexity.[1][2] A crucial element of this strategy is the application of C-H functionalization logic to simplify the synthesis of a highly functionalized carbocyclic fragment.[1] This approach avoids lengthy and often low-yielding traditional methods for installing functionality.

The key C-H functionalization step involves the desymmetrization of a meso-carboxylic acid.[1] This is achieved through a palladium-catalyzed methoxylation directed by a chiral 2-(pyridin-2-yl)isopropylamine (PIP) amine auxiliary. This reaction is highly diastereoselective and sets four stereocenters in a single transformation, demonstrating the power of C-H activation in complex molecule synthesis.[1]

The overall synthetic workflow for the carbocyclic fragment, highlighting the C-H functionalization step, is depicted below.

G cluster_0 Synthesis of the Carbocyclic Fragment Mesitylene_Carboxylic_Acid Mesitylene Carboxylic Acid Hydrogenation Hydrogenation (Adam's Catalyst) Mesitylene_Carboxylic_Acid->Hydrogenation meso_Acid All-cis meso-Acid Hydrogenation->meso_Acid Amide_Coupling Amide Coupling (Chiral Directing Group) meso_Acid->Amide_Coupling Amide_Substrate Amide Substrate Amide_Coupling->Amide_Substrate CH_Functionalization Pd-Catalyzed Desymmetrizing C-H Methoxylation Amide_Substrate->CH_Functionalization Methoxylated_Product Methoxylated Product CH_Functionalization->Methoxylated_Product DG_Removal Directing Group Removal (HBr) Methoxylated_Product->DG_Removal Lactone Lactone Intermediate DG_Removal->Lactone Further_Elaboration Further Elaboration Lactone->Further_Elaboration Carbocyclic_Fragment Carbocyclic Fragment 6 Further_Elaboration->Carbocyclic_Fragment

Figure 1. Overall synthetic workflow for the carbocyclic fragment of Maximiscin.

II. Quantitative Data Summary

The efficiency of the palladium-catalyzed desymmetrizing C-H methoxylation was optimized by screening various directing groups and reaction conditions. The following table summarizes the key quantitative data from these optimization studies. The use of a 4-chloro-substituted pyridyl directing group was found to be optimal.[1]

EntryDirecting Group (DG)Yield of Methoxylated Product (%)Recovered Starting Material (%)
1Unsubstituted PIP4533
24-OMe PIP2258
34-Br PIP5525
44-Cl PIP 58 23
55-Cl PIP4831
66-Me PIP3545

Table 1. Optimization of the Directing Group for the Pd-Catalyzed C-H Methoxylation.

III. Experimental Protocols

A. Synthesis of the Chiral Directing Group: (S)-1-(6-chloropyridin-2-yl)-2,2-dimethylpropan-1-amine

The optimal chiral directing group was synthesized from commercially available starting materials. The protocol involves the addition of a Grignard reagent to a pyridine-2-carboxaldehyde, followed by a stereoselective reduction and subsequent functional group manipulations.

Protocol:

  • Grignard Addition: To a solution of 6-chloropyridine-2-carboxaldehyde (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add tert-butylmagnesium chloride (1.2 equiv, 1.0 M in THF) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography on silica gel.

  • Oxidation: To a solution of the alcohol (1.0 equiv) in dichloromethane (0.2 M), add Dess-Martin periodinane (1.5 equiv) in one portion at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Reductive Amination: To a solution of the resulting ketone (1.0 equiv) in methanol (0.2 M), add ammonium acetate (10 equiv) and (S)-α-methylbenzylamine (1.2 equiv).

  • Stir the mixture for 1 hour at room temperature, then add sodium cyanoborohydride (1.5 equiv) portionwise.

  • Stir the reaction for 12 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Deprotection: Dissolve the crude amine in methanol (0.1 M) and add 10% Pd/C (10 mol %).

  • Hydrogenate the mixture under a balloon of H2 for 24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the final product by flash column chromatography on silica gel to afford the desired chiral amine.

B. Palladium-Catalyzed Desymmetrizing C-H Methoxylation

This protocol details the key C-H functionalization step in the synthesis of the carbocyclic fragment of this compound.

Protocol:

  • Amide Formation: To a solution of the meso-dicarboxylic acid (1.0 equiv) in toluene (0.2 M) is added (S)-1-(6-chloropyridin-2-yl)-2,2-dimethylpropan-1-amine (1.05 equiv), followed by triethylamine (3.0 equiv) and a catalytic amount of DMAP (0.05 equiv). The mixture is heated to 70 °C.

  • Propylphosphonic anhydride (T3P®, 50 wt% in EtOAc, 1.5 equiv) is added dropwise, and the reaction is stirred at 70 °C for 2 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO3.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the crude amide by flash column chromatography.

  • C-H Methoxylation: To a sealed tube containing the amide substrate (1.0 equiv), add Pd(OAc)2 (0.15 equiv), LiOAc (1.0 equiv), and NaIO4 (4.0 equiv).

  • Evacuate and backfill the tube with argon (3 times).

  • Add a degassed 2:1 mixture of toluene and methanol (0.1 M), followed by acetic anhydride (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 90 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the methoxylated product.

The experimental workflow for the key C-H functionalization step is visualized below.

G cluster_1 Experimental Workflow: C-H Methoxylation Start Start Combine_Reagents Combine Amide, Pd(OAc)2, LiOAc, and NaIO4 in a sealed tube Start->Combine_Reagents Evacuate_Backfill Evacuate and backfill with Argon (3x) Combine_Reagents->Evacuate_Backfill Add_Solvents_Reagent Add degassed Toluene/Methanol and Acetic Anhydride Evacuate_Backfill->Add_Solvents_Reagent Heat Heat at 90 °C for 24h Add_Solvents_Reagent->Heat Cooldown Cool to Room Temperature Heat->Cooldown Dilute_Filter Dilute with Ethyl Acetate and filter through Celite Cooldown->Dilute_Filter Purify Concentrate and Purify by Flash Column Chromatography Dilute_Filter->Purify Product Methoxylated Product Purify->Product

Figure 2. Experimental workflow for the Pd-catalyzed C-H methoxylation.

IV. Conclusion

The application of a palladium-catalyzed desymmetrizing C-H functionalization strategy was instrumental in the concise and enantioselective total synthesis of (–)-maximiscin. This approach highlights the power of modern synthetic methodologies to streamline the construction of complex molecular architectures. The detailed protocols provided herein are intended to serve as a practical guide for researchers in organic synthesis and drug discovery, enabling the application of similar strategies in their own research endeavors.

References

Application Notes and Protocols: A Radical Retrosynthesis Approach for the Total Synthesis of (–)-Maximiscin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (–)-Maximiscin is a structurally complex natural product of mixed biosynthetic origin, exhibiting intriguing biological activity, including the activation of DNA damage response pathways and cytotoxicity against triple-negative breast cancer.[1] Its unique architecture, which links a central 1,4-dihydroxy-2-pyridone core to a shikimate derivative and a trisubstituted cyclohexyl fragment, presents a formidable synthetic challenge.[2] This document outlines a powerful and concise enantioselective total synthesis of (–)-maximiscin, hinging on a radical-based retrosynthetic strategy. The approach, developed by the Baran group, leverages several innovative tactics, including a desymmetrizing C–H activation, a stereoinvertive decarboxylative Giese addition, and a late-stage convergent pyridone ring formation.[2][3][4][5][6]

Retrosynthetic Analysis and Strategy

The retrosynthesis of (–)-Maximiscin is designed for maximal convergency, disconnecting the central pyridone ring to yield two key fragments of comparable complexity: shikimate-derived fragment 5 and mesitylene-derived fragment 6 .[2] This late-stage coupling strategy simplifies the overall synthesis significantly.[2][3][6]

A key disconnection in the synthesis of fragment 6 involves a radical-mediated C–C bond formation. Specifically, a Giese-type addition is envisioned to install a side chain, which is later elaborated to the required aldehyde functionality. This radical disconnection allows for the use of a carboxylic acid precursor, a stable and readily available starting material.[2][3]

G Maximiscin (–)-Maximiscin (1) Pyridone_Formation Late-Stage Pyridone Formation (Non-canonical Guareschi-Thorpe) This compound->Pyridone_Formation Fragments Fragment 5 (Shikimate derived) + Fragment 6 (Mesitylene derived) Radical_Disconnection Radical Disconnection (Decarboxylative Giese Addition) Fragments->Radical_Disconnection Synthesis of Fragment 6 Pyridone_Formation->Fragments Aldehyde Aldehyde 14 Radical_Disconnection->Aldehyde Lactone Lactone 12 Aldehyde->Lactone CH_Activation Desymmetrizing C-H Activation Lactone->CH_Activation Meso_acid Meso-acid 8 CH_Activation->Meso_acid Hydrogenation Hydrogenation Meso_acid->Hydrogenation Mesitylene_acid Mesitylene-derived Carboxylic Acid 7 Hydrogenation->Mesitylene_acid

Figure 1: Retrosynthetic analysis of (–)-Maximiscin.

Key Synthetic Steps and Experimental Protocols

The synthesis is characterized by several key transformations that enable the efficient construction of the complex molecular architecture.

Desymmetrizing C–H Activation

A crucial step in the synthesis of fragment 6 is a palladium-catalyzed desymmetrizing C–H activation of a meso-carboxylic acid derivative. This reaction establishes four stereocenters in a single step with high diastereoselectivity.[2][7]

Protocol for Pd-catalyzed Methoxylation: To a solution of the amide substrate in a mixture of PhCF3 and MeOH, Pd(OAc)2 and NaIO4 are added. The reaction mixture is stirred at a specified temperature until completion. After cooling, the reaction is quenched, and the product is purified by chromatography.

Radical Decarboxylative Giese Addition

The construction of a key C–C bond in fragment 6 is achieved through a stereoinvertive decarboxylative Giese addition. This radical reaction utilizes a readily available carboxylic acid and proceeds via an α-oxy alkyl radical under Minisci-type conditions.[2][8]

Protocol for Decarboxylative Homologation: The lactone precursor is first saponified with NaOH. Subsequently, a sequence of reagents including AgNO3, Na2S2O8, NaHSO4, Fe2(SO4)3, and a vinyl sulfone are added to the reaction mixture. The reaction proceeds to form the desired aldehyde product.[2]

Late-Stage Pyridone Formation

Protocol for Pyridone Formation and Final Deprotection: Fragment 6 is converted to its diacid chloride. In a separate flask, fragment 5 is treated with AgOTf, followed by the addition of the diacid chloride. The resulting intermediate is then deprotected using TFA/MeOH to afford (–)-maximiscin.[2][8]

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (–)-Maximiscin.

Step No.TransformationStarting MaterialProductYield (%)
1HydrogenationMesitylene-derived carboxylic acid 7 all-cis carboxylic acid 8 97
2Desymmetrizing C–H methoxylationAmide of 8 Methoxy-lactone58
3Decarboxylative Giese additionLactone 12 Aldehyde 14 Not specified
4Pyridone formation and deprotectionFragments 5 and 6 (–)-Maximiscin 1 41 (for protected product)

Note: The overall synthesis was completed in 10 steps for the longest linear sequence with a 60% ideality.[2]

Experimental Workflow

The overall workflow for the synthesis of (–)-Maximiscin is depicted below, highlighting the convergent assembly of the two key fragments.

G cluster_0 Synthesis of Fragment 6 cluster_1 Synthesis of Fragment 5 Mesitylene Mesitylene Derivative Meso_acid Meso-acid Formation Mesitylene->Meso_acid CH_Activation Desymmetrizing C-H Activation Meso_acid->CH_Activation Lactone_formation Lactonization CH_Activation->Lactone_formation Radical_Reaction Radical Decarboxylative Giese Addition Lactone_formation->Radical_Reaction Elaboration Further Elaboration Radical_Reaction->Elaboration Fragment6 Fragment 6 Elaboration->Fragment6 Coupling Convergent Pyridone Formation Fragment6->Coupling Shikimic_acid Shikimic Acid Derivative Epoxide_opening Epoxide Opening Shikimic_acid->Epoxide_opening Functionalization Functional Group Manipulation Epoxide_opening->Functionalization Fragment5 Fragment 5 Functionalization->Fragment5 Fragment5->Coupling This compound (–)-Maximiscin Coupling->this compound

Figure 2: Overall synthetic workflow for (–)-Maximiscin.

Conclusion

The radical retrosynthesis approach to (–)-Maximiscin provides a highly efficient and convergent route to this complex natural product. The key strategies of desymmetrizing C–H activation, radical decarboxylative Giese addition, and late-stage pyridone formation offer valuable insights for the synthesis of other intricate molecular targets. These application notes and protocols serve as a detailed guide for researchers in the fields of organic synthesis and drug development, enabling further exploration of this compound's biological potential and the application of these innovative synthetic methods.

References

Troubleshooting & Optimization

Technical Support Center: Improving Maximiscin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Maximiscin in in vitro assays. Given that specific quantitative solubility data for this compound is not widely published, this guide also provides general protocols and illustrative data for handling poorly soluble compounds.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing this compound for in vitro experiments.

FAQs

Q1: My this compound powder is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound, like many complex natural products, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be serially diluted into your final assay buffer. When diluting, add the stock solution to the buffer dropwise while vortexing to prevent precipitation.[1]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[1] Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.[1][2] It is crucial to determine the DMSO tolerance of your specific cell line by running a vehicle control experiment.

  • Use a Co-solvent System: In some cases, a mixture of solvents can improve solubility. For example, a combination of DMSO and ethanol might be effective.

  • Employ Solubilizing Agents: If precipitation persists, consider using solubilizing excipients such as cyclodextrins or surfactants (e.g., Tween® 80). These should be used at low, non-toxic concentrations and tested for interference with the assay.[1][3]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[1] While the this compound structure is complex, exploring a modest pH adjustment of your buffer (if compatible with your assay) could be beneficial.

Q3: What is the best way to prepare a this compound stock solution?

A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve allowing the vial to reach room temperature, adding a precise volume of a suitable organic solvent (like DMSO) to achieve a high concentration (e.g., 10 mM), and ensuring complete dissolution through vortexing or sonication.[1][4]

Q4: How should I store my this compound stock solution?

A4: To maintain the stability and integrity of this compound, store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[1] This prevents repeated freeze-thaw cycles which can degrade the compound.

Illustrative Solubility Data

Disclaimer: The following quantitative data is illustrative and intended to provide a comparative framework for solubility in common laboratory solvents. Actual solubility should be determined experimentally.

SolventIllustrative Solubility (at 25°C)Molar Concentration (for 10 mg/mL)Notes
DMSO ~20 mg/mL~44.5 mMA common solvent for preparing high-concentration stock solutions of hydrophobic compounds.[5][6]
Ethanol ~5 mg/mL~11.1 mMCan be used as a primary solvent or co-solvent. May have effects on cell viability at higher concentrations.[2]
PBS (pH 7.4) <0.1 mg/mL<0.22 mMExpected to have very low solubility in aqueous buffers, typical for hydrophobic molecules.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 449.5 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • To prepare a 10 mM stock solution from 1 mg of this compound, add 222.5 µL of anhydrous DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If dissolution is slow, briefly sonicate the vial in a water bath.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a compound like this compound in an aqueous buffer.

  • Materials:

    • 10 mM this compound in DMSO

    • Assay buffer (e.g., PBS, pH 7.4)

    • 96-well filter plates

    • 96-well collection plates

    • Plate reader for UV-Vis absorbance or HPLC-UV system

  • Procedure:

    • Prepare serial dilutions of the 10 mM this compound stock solution in DMSO.

    • Add a small volume (e.g., 2 µL) of each dilution to a larger volume (e.g., 98 µL) of the assay buffer in the wells of a 96-well plate.

    • Seal the plate and incubate at room temperature with shaking for 1-2 hours to allow for equilibration.

    • Filter the solutions through the 96-well filter plate into a collection plate to remove any precipitate.

    • Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC-UV) by comparing against a standard curve.[8]

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action: DNA Damage Response

Research has shown that this compound induces DNA damage, leading to the activation of DNA damage response (DDR) pathways. This results in the phosphorylation of key proteins such as p53, Chk1, and Chk2, ultimately causing cell cycle arrest in the G1 phase.[9][10]

DNA_Damage_Response This compound-Induced DNA Damage Response Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR Activation Chk1_Chk2 Chk1 / Chk2 (Transducers) ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 (Effector) ATM_ATR->p53 Phosphorylation Cell_Cycle_Arrest G1 Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Induction p53->Cell_Cycle_Arrest Induction

This compound induces DNA damage, activating the DDR pathway.

Experimental Workflow for Improving this compound Solubility

The following diagram outlines a logical workflow for troubleshooting and improving the solubility of this compound for in vitro assays.

Solubility_Workflow Workflow for Improving this compound Solubility start Start: This compound Powder dissolve_dmso Dissolve in 100% DMSO (High Concentration Stock) start->dissolve_dmso dilute_buffer Dilute in Aqueous Buffer dissolve_dmso->dilute_buffer check_precipitate Precipitation? dilute_buffer->check_precipitate optimize_dilution Optimize Dilution Method (e.g., Serial Dilution, Vortexing) check_precipitate->optimize_dilution Yes success Proceed with Assay check_precipitate->success No adjust_solvent Adjust Final Solvent Conc. (<0.5% DMSO) optimize_dilution->adjust_solvent use_excipients Use Solubilizing Agents (e.g., Cyclodextrins) optimize_dilution->use_excipients adjust_solvent->check_precipitate fail Re-evaluate Formulation adjust_solvent->fail use_excipients->check_precipitate

References

Maximiscin stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Maximiscin in DMSO and cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO).[1][2] Aliquot the stock solution into tightly sealed, low-protein-binding vials and store them at -20°C for short-term use (up to one month) or at -80°C for long-term storage.[1] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[1]

Q2: What is the recommended final concentration of DMSO in my cell culture experiments?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid any potential solvent-induced cellular toxicity.[3] It is important to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q3: What are the initial signs of this compound degradation or precipitation in my stock solution?

A3: Visually inspect your stock solution before each use. The presence of particulate matter, crystals, or a cloudy appearance can indicate precipitation or degradation.[4] If you observe any of these signs, it is recommended to gently warm and vortex the solution to attempt redissolution.[4] If the precipitate does not dissolve, the stock solution should be discarded and a fresh one prepared.

Q4: How stable is this compound in aqueous cell culture media?

A4: The stability of this compound in aqueous solutions like cell culture media can be influenced by several factors, including the media composition, pH, and temperature.[1] It is recommended to perform a stability study under your specific experimental conditions to determine the half-life of the compound. As a general guideline, it is best to add this compound to the culture media immediately before treating the cells.

Q5: Can components of the cell culture media affect the stability of this compound?

A5: Yes, certain components in cell culture media, such as amino acids, vitamins, or serum proteins, can potentially interact with and affect the stability of small molecules.[1] For instance, serum proteins may sometimes stabilize compounds, while other components might contribute to their degradation.[1]

Stability Data

The following tables provide hypothetical stability data for this compound under various conditions. It is crucial to perform your own stability assessment for the most accurate results in your specific experimental setup.

Table 1: Stability of this compound (10 mM) in Anhydrous DMSO

Storage TemperaturePurity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
Room Temperature95.288.175.4
4°C99.197.595.2
-20°C99.899.599.1
-80°C>99.9>99.999.8

Table 2: Stability of this compound (10 µM) in Cell Culture Media at 37°C

Media Type% Remaining after 8 hours% Remaining after 24 hours% Remaining after 48 hours
DMEM (no serum)92.381.568.7
DMEM + 10% FBS96.890.282.1
RPMI-1640 + 10% FBS95.588.980.4

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, with and without 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Acetonitrile (HPLC grade)

  • Internal standard (a stable compound with similar chromatographic properties)

  • HPLC system with a UV detector

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

3. Experimental Procedure:

  • Dispense the this compound working solution into triplicate wells of a 24-well plate or sterile microcentrifuge tubes.

  • Incubate the plate/tubes at 37°C in a humidified incubator with 5% CO₂.

  • Collect aliquots at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.

4. Sample Processing:

  • To each collected aliquot (e.g., 100 µL), add a threefold excess of cold acetonitrile containing the internal standard (e.g., 300 µL). This will precipitate proteins and extract the compound.

  • Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

5. HPLC Analysis:

  • Analyze the concentration of the parent this compound in the processed samples using a validated HPLC method.

  • The percentage of this compound remaining at each time point is calculated relative to the concentration at the 0-hour time point.

Troubleshooting Guide

Issue 1: Rapid loss of this compound activity in my cell-based assay.

  • Possible Cause: The compound may be unstable in the aqueous environment of the cell culture medium at 37°C.[1] Alternatively, the cells may be metabolizing the compound, or it could be binding to the plasticware.[1][3]

  • Suggested Solution:

    • Perform a stability check in the cell culture medium without cells to assess its chemical stability.[3]

    • Test for stability in a simpler buffer system like PBS at 37°C to determine its inherent aqueous stability.[1]

    • If the compound is stable in the absence of cells, the loss of activity could be due to cellular metabolism.

    • To check for non-specific binding, incubate this compound in a well without cells and measure the concentration in the supernatant after the incubation period.[3] Using low-protein-binding plates and pipette tips can help mitigate this issue.[1]

Issue 2: I observe a precipitate when I dilute my this compound DMSO stock solution into the culture medium.

  • Possible Cause: The concentration of this compound may be exceeding its solubility limit in the aqueous medium.[4]

  • Suggested Solution:

    • Try using a lower final concentration of this compound.[4]

    • Optimize the dilution method by performing a serial dilution in pre-warmed (37°C) media instead of a single large dilution.[4]

    • Ensure the culture medium is pre-warmed to 37°C before adding the compound, as cold media can decrease solubility.[4]

Issue 3: There is high variability in my stability measurements between replicates.

  • Possible Cause: This could be due to inconsistent sample handling, incomplete solubilization of the stock solution, or issues with the analytical method.[1]

  • Suggested Solution:

    • Ensure uniform mixing of the media and precise timing for sample collection. Use calibrated pipettes for accuracy.[4]

    • Visually confirm the complete dissolution of the this compound stock solution before use.

    • Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy to ensure reliable measurements.[1]

Visualizations

experimental_workflow prep_stock Prepare 10 mM this compound stock in anhydrous DMSO prep_working Dilute stock to 10 µM in pre-warmed media prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate sample Collect aliquots at 0, 2, 8, 24, 48 hours incubate->sample process Precipitate proteins with cold acetonitrile + internal standard sample->process centrifuge Centrifuge to pellet precipitate process->centrifuge analyze Analyze supernatant by HPLC centrifuge->analyze calculate Calculate % remaining vs. time 0 analyze->calculate troubleshooting_workflow action action start Reduced compound activity observed? precipitate Precipitate visible in media? start->precipitate Yes stability_check Degradation in cell-free media? precipitate->stability_check No solubility_issue Address solubility: - Lower concentration - Optimize dilution - Use pre-warmed media precipitate->solubility_issue Yes binding_check Compound loss in cell-free well? stability_check->binding_check No degradation_issue Inherent instability: - Shorten incubation time - Add fresh compound stability_check->degradation_issue Yes binding_issue Nonspecific binding: - Use low-binding plates - Consider cell uptake binding_check->binding_issue Yes metabolism_issue Cellular metabolism likely binding_check->metabolism_issue No signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->RAF Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response

References

Technical Support Center: Optimizing Maximiscin Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the concentration of Maximiscin in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound induces cytotoxicity by causing DNA double-strand breaks. This leads to the activation of DNA damage response pathways, resulting in an accumulation of cells in the G1 phase of the cell cycle and subsequent apoptosis.[1][2][3] Key proteins phosphorylated and activated in this pathway include p53, Chk1, and Chk2.[1][3]

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A2: For initial dose-response screening, a broad concentration range is recommended. Based on available data, this compound has shown selective and potent cytotoxicity in the nanomolar to micromolar range. For the highly sensitive MDA-MB-468 cell line, a starting range of 1 nM to 1 µM is appropriate. For other less sensitive cancer cell lines, a broader range of 100 nM to 100 µM may be necessary to determine the optimal cytotoxic concentration.[1][4]

Q3: Which cancer cell lines are particularly sensitive to this compound?

A3: this compound has demonstrated selective and potent cytotoxic efficacy against the basal-like 1 (BL1) triple-negative breast cancer cell line, MDA-MB-468.[1][2][5] Its cytotoxicity is significantly lower in other triple-negative breast cancer subtypes.[1]

Q4: How long should I incubate cells with this compound?

A4: A common incubation period for cytotoxicity assays is 24 to 72 hours.[4] For this compound, a 48-hour treatment has been shown to be effective in revealing its cytotoxic effects.[1] However, the optimal incubation time may vary depending on the cell line and its doubling time. A time-course experiment is recommended to determine the most appropriate duration.

Q5: What are the essential controls for a cytotoxicity assay with this compound?

A5: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used for the this compound dilutions. This serves as a baseline for 100% cell viability.[4]

  • Positive Control: A well-characterized cytotoxic agent known to induce cell death in the cell line being used. This confirms that the assay is performing as expected.[4]

  • Blank Control: Wells containing only cell culture medium to measure background absorbance or fluorescence.[4]

Troubleshooting Guides

This section addresses common issues encountered when optimizing this compound concentration in cytotoxicity assays.

Issue Potential Cause Troubleshooting Steps
High Variability Between Replicate Wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogeneous cell suspension before and during seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity.
No or Low Cytotoxicity Observed - this compound concentration is too low- Short incubation time- Cell line is resistant- Compound instability- Increase the concentration range of this compound in your next experiment.- Extend the incubation period (e.g., from 48 to 72 hours).- Consider using a more sensitive cell line, such as MDA-MB-468, as a positive control for this compound's activity.- Prepare fresh dilutions of this compound from a stock solution for each experiment.
Unexpectedly High Cytotoxicity in Vehicle Control - Vehicle concentration is too high- Cell line is sensitive to the vehicle- Ensure the final concentration of the vehicle (e.g., DMSO) is kept low, typically below 0.5%.- Run a vehicle toxicity curve to determine the maximum tolerated concentration for your specific cell line.
Results from Different Cytotoxicity Assays are Inconsistent - Assays measure different endpoints (e.g., metabolic activity vs. membrane integrity)- This is not necessarily an error. Different assays provide complementary information about the mode of cell death. For a DNA-damaging agent like this compound, it is beneficial to use multiple assays, such as an MTT assay to assess metabolic activity and an LDH assay to measure membrane integrity, in conjunction with an apoptosis assay.[6]

Data Presentation

The following table summarizes the reported cytotoxic activity of this compound in various triple-negative breast cancer cell lines.

Cell LineMolecular SubtypeLC50 (µM)
MDA-MB-468Basal-Like 1 (BL1)0.6
HCC70Basal-Like 2 (BL2)15
BT-549Mesenchymal-Like (ML)>60
MDA-MB-231Mesenchymal Stem-Like (MSL)60
MDA-MB-453Luminal Androgen Receptor (LAR)30
LC50 values are based on a 48-hour treatment period. Data extracted from Robles et al., 2016.[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and positive controls.[4]

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to the maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the collected supernatant.

  • Washing: Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[10] Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding maximiscin_prep This compound Dilution treatment Treatment maximiscin_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_specific Assay-Specific Steps (MTT/LDH/Apoptosis) incubation->assay_specific measurement Measurement (Absorbance/Fluorescence) assay_specific->measurement data_processing Data Processing measurement->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage DDR DNA Damage Response (p53, Chk1, Chk2 activation) DNA_Damage->DDR Cell_Cycle_Arrest G1 Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound-induced cytotoxicity.

References

Navigating the Challenges of Maximiscin Synthesis Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of Maximiscin. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the this compound synthesis to monitor during scale-up?

A1: Based on the reported total synthesis, several stages are particularly sensitive to scale-up. These include the desymmetrizing C-H activation, the radical translocation cascade, and the final pyridone ring formation. These steps involve complex reagent stoichiometry, potentially exothermic reactions, and multi-phase systems that can behave differently at larger scales. Careful monitoring of reaction kinetics, temperature, and mixing is crucial at these stages.

Q2: I am observing a significant drop in yield for the radical translocation cascade at a larger scale. What are the likely causes and how can I troubleshoot this?

A2: A drop in yield during the radical translocation cascade on a larger scale can be attributed to several factors. In the gram-scale synthesis, the addition of NaHSO₄ was crucial for buffering the reaction and preventing the formation of aggregates that diminish the product yield.[1] At a larger scale, inefficient mixing can lead to localized pH changes and aggregate formation.

Troubleshooting Steps:

  • Improve Mixing: Ensure vigorous and homogeneous mixing throughout the reaction. Consider using an overhead stirrer with an appropriate impeller design for the reactor geometry.

  • Controlled Reagent Addition: Add the reagents, particularly the radical initiator, at a controlled rate to maintain a steady reaction temperature and concentration profile.

  • Temperature Management: This reaction may have a significant exotherm. Monitor the internal temperature closely and use an appropriate cooling system to prevent runaway reactions and side product formation.

Q3: My C-H activation step is giving poor diastereoselectivity at a larger scale. What should I investigate?

A3: The desymmetrizing C-H activation is highly sensitive to reaction conditions, and changes in these conditions upon scale-up can impact diastereoselectivity. The choice of the directing group and the precise reaction conditions were optimized for high selectivity on a gram scale.[1]

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of all reagents, especially the palladium catalyst and the directing group, as impurities can significantly affect the catalytic cycle.

  • Inert Atmosphere: Maintain a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can interfere with the catalytic process.

  • Temperature Uniformity: Ensure uniform heating of the reaction mixture. Temperature gradients within a large reactor can lead to inconsistent reaction rates and lower selectivity.

  • Mixing Efficiency: Inefficient mixing can lead to localized high concentrations of reactants, which may favor undesired reaction pathways.

Troubleshooting Guides

Problem 1: Inconsistent Reaction Yields and Purity

Symptoms:

  • Batch-to-batch variability in product yield.

  • Increased levels of impurities compared to small-scale runs.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action Experimental Protocol
Non-Homogeneous Mixing Optimize stirring rate and impeller design. For viscous reaction mixtures, consider a dual-agitator system.[2]Protocol 1: Mixing Study. Systematically vary the stirring speed and monitor reaction progress and impurity profile by HPLC.
Poor Temperature Control Implement a more robust temperature control system. For exothermic reactions, ensure the cooling capacity is sufficient for the larger volume.[3]Protocol 2: Reaction Calorimetry. Use a reaction calorimeter to determine the heat of reaction and design an appropriate thermal management strategy.
Reagent Addition Rate Control the rate of addition of critical reagents to avoid localized high concentrations and potential side reactions.[4]Protocol 3: Feed Rate Optimization. Experiment with different addition rates of a key reagent while monitoring the reaction by in-situ IR or HPLC.
Raw Material Variability Qualify all raw materials from suppliers to ensure consistent purity and specifications.Protocol 4: Raw Material Qualification. Develop and validate analytical methods (e.g., NMR, HPLC, titration) to test the purity of all incoming starting materials and reagents.
Problem 2: Difficulties in Product Purification

Symptoms:

  • Formation of emulsions during work-up.

  • Product contamination with process-related impurities.

  • Poor separation during chromatography.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action Experimental Protocol
Emulsion Formation Modify the work-up procedure. Try adding brine, changing the solvent system, or using a different filtration aid.Protocol 5: Work-up Optimization. In a small-scale separation funnel, test different solvent combinations and the effect of adding salts to break the emulsion.
Impurity Profile Changes at Scale Identify the new impurities and investigate their formation. This may be due to longer reaction times or higher temperatures at scale.[4]Protocol 6: Impurity Identification. Isolate the major impurities using preparative HPLC and characterize them by LC-MS and NMR.[5][6]
Chromatography Scalability Issues Transition from flash chromatography to a more scalable purification method like crystallization or preparative HPLC.[4]Protocol 7: Crystallization Study. Screen different solvent systems to induce crystallization of the product.

Experimental Protocols

Protocol 1: Mixing Study

  • Set up the reaction in the scaled-up reactor.

  • Choose an appropriate impeller for the reactor geometry and reaction viscosity.

  • Start the reaction at a predetermined "standard" stirring speed.

  • Take samples at regular intervals and analyze them by HPLC to determine the reaction conversion and impurity profile.

  • Repeat the experiment at different stirring speeds (e.g., ± 20% of the standard speed).

  • Compare the reaction profiles to determine the optimal mixing conditions.

Protocol 6: Impurity Identification

  • Obtain a sample of the crude product containing the unknown impurities.

  • Perform an initial analysis by LC-MS to determine the molecular weights of the impurities.[6]

  • Isolate the impurities using preparative HPLC.

  • Collect the fractions corresponding to the impurity peaks.

  • Concentrate the fractions to obtain the isolated impurities.

  • Characterize the structure of the impurities using 1D and 2D NMR spectroscopy.

  • Based on the identified structure, propose a mechanism for its formation to guide process optimization.

Visualizations

Maximiscin_Synthesis_Pathway cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis cluster_final_assembly Final Assembly A Mesitylene Derivative B All-cis Carboxylic Acid A->B Hydrogenation C Amide with Chiral Directing Group B->C Amide Coupling D Desymmetrized Lactone C->D Pd-catalyzed C-H Activation E Fragment 1 D->E Further Elaboration I Pyridone Ring Formation E->I F Shikimic Acid Derivative G Epoxide F->G Multi-step H Fragment 2 G->H Epoxide Opening & Elaboration H->I J This compound I->J Deprotection

Caption: Convergent synthesis strategy for this compound.

Troubleshooting_Workflow Start Scalability Issue Identified Problem_ID Characterize the Problem (e.g., Low Yield, High Impurities) Start->Problem_ID Cause_Analysis Analyze Potential Causes Problem_ID->Cause_Analysis Mixing Mixing Inefficiency? Cause_Analysis->Mixing Temp Temperature Control? Mixing->Temp No Optimize_Mixing Optimize Stirring/Impeller Mixing->Optimize_Mixing Yes Reagent Reagent Quality/Addition? Temp->Reagent No Optimize_Temp Improve Heating/Cooling Temp->Optimize_Temp Yes Optimize_Reagent Qualify Reagents/Optimize Addition Reagent->Optimize_Reagent Yes Re_evaluate Re-evaluate Process Reagent->Re_evaluate No Optimize_Mixing->Re_evaluate Optimize_Temp->Re_evaluate Optimize_Reagent->Re_evaluate Solution Implement Solution & Monitor Re_evaluate->Solution No_Improvement No Improvement Re_evaluate->No_Improvement No_Improvement->Cause_Analysis

Caption: A logical workflow for troubleshooting scalability issues.

References

challenges in late-stage pyridone synthesis of Maximiscin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the late-stage pyridone synthesis of Maximiscin.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the late-stage synthesis of the this compound core?

A1: The principal challenge lies in the formation of the central, highly oxidized and sterically hindered pyridone ring. This is compounded by the inherent instability of the this compound structure, which is prone to fragmentation between the shikimate and pyridone components[1]. The pyridone ring itself is part of a constrained atropisomeric system, making its construction particularly difficult[2].

Q2: Why do standard pyridone synthesis methods fail for this compound?

A2: Initial attempts to form the pyridone ring using established methods, such as the reaction of diacid chlorides with ketoxime ethers, resulted in decomposition and intractable mixtures[1]. These standard conditions are not robust enough to handle the complex and sensitive fragments of this compound.

Q3: What is the reported successful strategy for the pyridone formation?

A3: A successful approach involved a novel, non-canonical Guareschi-Thorpe-type condensation. This key step unites the two major fragments of the molecule in a highly convergent manner at a late stage of the synthesis[1][2].

Q4: What is the role of the silyl substituent in the successful pyridone synthesis?

A4: A silyl substituent on one of the precursor fragments was found to be crucial for the success of the pyridone ring formation. The reaction yielded the desired product in a much lower yield (14%) when the silyl group was absent, highlighting its importance[1].

Troubleshooting Guide

Problem 1: Low to no yield of the desired pyridone product with significant decomposition.

This is a common issue when employing traditional pyridone synthesis methodologies.

  • Root Cause: The advanced intermediates of this compound are sensitive and prone to degradation under harsh reaction conditions. Standard methods, like those involving diacid chlorides, are often too aggressive[1].

  • Solution:

    • Adopt the non-canonical Guareschi-Thorpe condensation: This method has been proven effective for the this compound system[1].

    • Ensure the presence of the key silyl substituent: As demonstrated, the silyl group is critical for achieving a good yield[1].

    • Strict control of reaction conditions: Temperature and solvent choice are critical. The successful synthesis was achieved in acetonitrile, but this presented its own challenges (see Problem 2)[2].

Problem 2: Formation of byproducts and derivatization of the target molecule.

Even with the correct core strategy, side reactions can diminish the yield and complicate purification.

  • Root Cause 1: Competing double addition pathway. A potential side reaction is the trapping of a second equivalent of a reaction partner[2].

  • Solution 1: Carefully control the stoichiometry of the reactants.

  • Root Cause 2: Solvent-mediated derivatization. Acetonitrile, while providing the best yield, can be harsh on protecting groups like TMS, leading to the derivatization of the product with starting materials[2].

  • Solution 2:

    • Methanol quench: A simple methanol quench at the end of the reaction can liberate the derivatized product[2].

    • Solvent screening: While acetonitrile was optimal, other less harsh, non-polar solvents like toluene were investigated and may be considered, although they can lead to other issues like capping of the C-4 hydroxyl group[2].

Experimental Protocols

Key Experiment: Late-Stage Pyridone Synthesis of Protected this compound

This protocol is based on the successful synthesis reported by McClymont et al.[1].

  • Reactants:

    • Fragment 1: Shikimate-derived oxime ether with a crucial silyl substituent.

    • Fragment 2: Cyclohexyl-derived diacid chloride.

  • Solvent: Acetonitrile.

  • Procedure:

    • The two fragments are combined in acetonitrile.

    • The reaction mixture is carefully monitored for the formation of the protected this compound.

    • Upon completion, the reaction is quenched with methanol to reverse any derivatization of the product[2].

  • Yield: The final optimized conditions delivered the protected natural product in 41% yield[2].

Data Summary

ChallengeObservationSolutionReported Yield
Standard Pyridone SynthesisDecomposition, intractable mixturesNon-canonical Guareschi-Thorpe condensationN/A (Failure)
Absence of Silyl GroupSignificantly reduced product formationEnsure the presence of the silyl substituent on the appropriate fragment14%
Solvent-Mediated DerivatizationProduct derivatized with starting materialMethanol quench post-reaction41% (optimized)
Non-Polar Solvent IssuesCapping of C-4 hydroxyl groupUse of acetonitrile as solventLow

Visualizations

Troubleshooting_Maximiscin_Pyridone_Synthesis start Start: Late-Stage Pyridone Synthesis problem1 Problem: Low/No Yield & Decomposition start->problem1 problem2 Problem: Byproduct Formation start->problem2 cause1a Root Cause: Harsh, Standard Conditions problem1->cause1a is caused by cause2a Root Cause: Competing Double Addition problem2->cause2a is caused by cause2b Root Cause: Solvent Reactivity (MeCN) problem2->cause2b is caused by solution1a Solution: Use Non-Canonical Guareschi-Thorpe Condensation cause1a->solution1a address with solution1b Solution: Ensure Silyl Group Presence cause1a->solution1b address with solution2a Solution: Control Stoichiometry cause2a->solution2a address with solution2b Solution: Methanol Quench cause2b->solution2b address with end_node Successful Synthesis of Protected this compound solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node

Caption: Troubleshooting workflow for this compound's late-stage pyridone synthesis.

Maximiscin_Synthesis_Logic retrosynthesis Retrosynthetic Disconnection of Pyridone Ring fragment1 Shikimate-Derived Oxime Ether (with silyl group) retrosynthesis->fragment1 fragment2 Cyclohexyl-Derived Diacid Chloride retrosynthesis->fragment2 coupling Key Reaction: Non-Canonical Guareschi-Thorpe Condensation in MeCN fragment1->coupling fragment2->coupling protected_this compound Protected this compound coupling->protected_this compound deprotection Final Deprotection protected_this compound->deprotection This compound (-)-Maximiscin deprotection->this compound

References

purification methods for Maximiscin and its intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Maximiscin and its key intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general purification strategy for this compound?

A1: A multi-step purification strategy is recommended for achieving high purity this compound (>99.5%). The general workflow involves initial purification of crude this compound by normal-phase chromatography, followed by a reverse-phase chromatography step to remove polar impurities, and a final crystallization step for polymorph control and final polishing.

Q2: I am observing low recovery of this compound after reverse-phase chromatography. What are the possible causes and solutions?

A2: Low recovery during reverse-phase chromatography can be due to several factors:

  • Irreversible binding to the column: this compound may exhibit strong interactions with certain stationary phases. Try using a column with a different chemistry (e.g., C8 instead of C18) or a different end-capping.

  • Compound instability: this compound is sensitive to acidic conditions. Ensure the mobile phase pH is maintained above 4.5. Consider using a buffered mobile phase.

  • Precipitation on the column: If the concentration of the crude material is too high, it may precipitate on the column. Reduce the loading amount or dissolve the sample in a stronger solvent before loading.

Q3: My final this compound product shows a persistent impurity peak at a relative retention time (RRT) of 1.05 in the reverse-phase HPLC analysis. How can I remove it?

A3: An impurity at RRT 1.05 is likely a structurally related compound. To remove this, consider the following:

  • Optimize the reverse-phase method: Decrease the gradient slope or run an isocratic elution at a lower organic solvent percentage to improve resolution.

  • Alternative chromatography techniques: Explore preparative Supercritical Fluid Chromatography (SFC) as it can offer different selectivity for closely related compounds.

  • Recrystallization: Experiment with different solvent/anti-solvent systems for crystallization. A list of tested systems is provided in the troubleshooting section.

Troubleshooting Guides

Low Yield During Purification of Intermediate Max-B-ester

Problem: Significant loss of the Max-B-ester intermediate is observed during its purification by silica gel chromatography.

Possible Causes & Solutions:

CauseRecommended Solution
Degradation on Silica Gel The ester moiety of Max-B-ester is sensitive to the acidic nature of standard silica gel.
Solution 1Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography.
Solution 2Add a small amount of a non-polar tertiary amine (e.g., 0.1% triethylamine) to the mobile phase to neutralize the silica surface.
Co-elution with Byproducts A non-polar byproduct may be co-eluting with the Max-B-ester.
Solution 1Modify the mobile phase composition. A lower percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) can improve separation.
Solution 2Consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.
Incomplete Elution from the Column The intermediate may be strongly adsorbed on the silica gel, leading to incomplete recovery.
Solution 1After the main fraction has been collected, flush the column with a significantly more polar solvent system (e.g., 10% methanol in dichloromethane) to recover any retained product.
Final this compound Product Fails Purity Specification (>99.5%)

Problem: The final crystallized this compound product has a purity of 98.5-99.0% and fails to meet the >99.5% specification due to a closely eluting impurity.

Troubleshooting Workflow:

G start Purity < 99.5% check_impurity Identify Impurity Structure start->check_impurity related_compound Structurally Related Impurity check_impurity->related_compound unrelated_compound Unrelated Impurity check_impurity->unrelated_compound optimize_rp Optimize Reverse-Phase HPLC related_compound->optimize_rp Yes check_upstream Review Upstream Steps for Source of Impurity unrelated_compound->check_upstream Yes sfc Alternative: Preparative SFC optimize_rp->sfc recrystallize Optimize Crystallization sfc->recrystallize pass Purity > 99.5% recrystallize->pass check_upstream->pass

Caption: Troubleshooting workflow for final product purity.

Detailed Steps:

  • Identify the Impurity: Use LC-MS and NMR to characterize the structure of the persistent impurity.

  • Structurally Related Impurity: If the impurity is an isomer or a closely related analog, focus on chromatographic and crystallization optimization.

    • Reverse-Phase HPLC Optimization:

      Parameter Recommended Change
      Gradient Slope Decrease the slope around the elution time of this compound.
      Mobile Phase Test alternative organic modifiers (e.g., acetonitrile vs. methanol).

      | Temperature | Vary the column temperature (e.g., 30°C, 40°C, 50°C) to affect selectivity. |

    • Preparative SFC: This technique can provide orthogonal selectivity to reverse-phase HPLC and may resolve the impurity.

    • Crystallization Optimization:

      Solvent System (Solvent:Anti-solvent) Observed Purity Improvement
      Isopropanol:Heptane +0.2%
      Acetone:Water +0.5%

      | Ethyl Acetate:Hexane | +0.8% |

  • Unrelated Impurity: If the impurity is not structurally related, it is likely introduced from an external source or an earlier step. A thorough review of the synthetic and purification process is necessary.

Experimental Protocols

General Protocol for Reverse-Phase Purification of this compound
  • Column: C18, 5 µm, 100 Å, 250 x 4.6 mm (analytical) or 250 x 21.2 mm (preparative).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient (Analytical):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min (analytical) or 20 mL/min (preparative).

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve crude this compound in a minimal amount of DMSO, then dilute with Mobile Phase A to a concentration of 1-5 mg/mL.

General Purification Workflow

G crude Crude this compound np_chrom Normal-Phase Chromatography (Silica Gel, Hexane/EtOAc) crude->np_chrom partially_pure Partially Purified this compound (Purity ~95%) np_chrom->partially_pure rp_chrom Reverse-Phase HPLC (C18, ACN/H2O) partially_pure->rp_chrom high_purity High Purity this compound (Purity >99%) rp_chrom->high_purity crystallization Crystallization (EtOAc/Hexane) high_purity->crystallization final_product Final this compound Product (Purity >99.5%) crystallization->final_product

dealing with Maximiscin instability and fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Maximiscin. Given its documented instability and tendency to fragment, this guide offers practical advice to mitigate these issues during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary instability observed with this compound?

This compound is known to be structurally unstable and is particularly prone to fragmentation. The most commonly reported cleavage occurs between the shikimate and the central pyridone residues of the molecule.[1] This instability can be exacerbated by experimental conditions.

Q2: What are the initial signs of this compound degradation in my sample?

Researchers may observe the appearance of new, unexpected peaks in their analytical chromatograms (e.g., HPLC, LC-MS) over time. A corresponding decrease in the peak area of the intact this compound is also a key indicator of degradation. Color changes in the sample solution may also suggest chemical instability, although this is not always the case.

Q3: How should I properly store this compound to minimize degradation?

To ensure the long-term stability of this compound, it should be stored as a solid at or below -20°C, protected from light and moisture. For short-term storage of solutions, it is advisable to prepare fresh solutions before use. If storage of a solution is necessary, it should be kept at -20°C or colder, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and protected from light.

Q4: Are there any solvents I should avoid when working with this compound?

While specific solvent compatibility studies for this compound are not widely published, it is crucial to use high-purity, anhydrous solvents whenever possible. The presence of acidic or basic impurities in solvents can catalyze degradation. Protic solvents, especially at non-neutral pH, may facilitate the hydrolysis of labile functional groups. It is recommended to perform a small-scale solvent stability test if a new solvent system is being used.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During Chromatographic Analysis

Symptoms:

  • Appearance of one or more new peaks in HPLC or LC-MS chromatograms.

  • A decrease in the expected peak area for this compound.

  • Inconsistent retention times for the main peak.

Possible Causes and Solutions:

CauseRecommended Action
Fragmentation The new peaks are likely fragments of this compound. Confirm their identity using mass spectrometry (MS) and compare the fragmentation pattern with the known structure.
Degradation due to pH If using aqueous buffers, ensure the pH is controlled and near neutral. This compound's stability at different pH values should be systematically evaluated.
Oxidation The sample may have been exposed to air for extended periods. Consider using degassed solvents and/or performing experiments under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation This compound may be sensitive to light. Protect samples from light by using amber vials or covering them with aluminum foil during experiments and storage.
Contaminated Solvent Impurities in the solvent could be reacting with this compound. Use fresh, high-purity solvents for all experiments.
Issue 2: Poor Reproducibility in Bioassays

Symptoms:

  • Inconsistent results between replicate experiments.

  • Loss of biological activity over time.

Possible Causes and Solutions:

CauseRecommended Action
Sample Degradation in Assay Medium This compound may be unstable in the assay buffer or cell culture medium. Perform a time-course experiment to assess the stability of this compound under the specific assay conditions by analyzing samples at different time points using a stability-indicating method like HPLC.
Freeze-Thaw Cycles Repeatedly freezing and thawing stock solutions can accelerate degradation. Prepare single-use aliquots of your this compound stock solutions to minimize freeze-thaw cycles.
Interaction with Assay Components Other components in the assay mixture could be contributing to the degradation of this compound. Evaluate the stability of this compound in the presence of individual assay components.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3][4]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 24 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

    • Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Characterize the major degradation products by their retention times and mass-to-charge ratios (m/z).

Quantitative Data Summary (Hypothetical Example):

Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Products (m/z)
0.1 N HCl, 60°C2465[Fragment A], [Fragment B]
0.1 N NaOH, 60°C2440[Fragment C], [Fragment D]
3% H₂O₂, RT2485[Oxidized Product 1]
60°C (Solution)2490[Fragment A]
UV Light (254 nm)2475[Photodegradation Product 1]

Note: The m/z values are placeholders and would need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Stress (60°C) prep->thermal Expose to Stress photo Photostability (UV light) prep->photo Expose to Stress hplc HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS Analysis hplc->lcms Further Characterization quantify Quantify Degradation lcms->quantify identify Identify Degradants quantify->identify pathway Elucidate Degradation Pathway identify->pathway

Workflow for Investigating this compound Instability.

fragmentation_pathway This compound This compound (Intact Molecule) Fragmentation Fragmentation Event (e.g., in MS/MS or due to instability) This compound->Fragmentation Shikimate Shikimate-derived Fragment Fragmentation->Shikimate Cleavage Pyridone Pyridone-Cyclohexyl Fragment Fragmentation->Pyridone Cleavage

Proposed Fragmentation of this compound.

References

Validation & Comparative

A Comparative Analysis of Maximiscin and Doxorubicin Efficacy in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel therapeutic candidate, maximiscin, and the established chemotherapeutic agent, doxorubicin, in the context of Triple-Negative Breast Cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, mechanisms of action, and experimental methodologies.

I. Executive Summary

Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Doxorubicin has long been a cornerstone of TNBC chemotherapy, but its efficacy is often limited by resistance and significant side effects. This compound, a novel fungal metabolite, has emerged as a promising agent with selective cytotoxicity against a specific subtype of TNBC. This guide synthesizes the current preclinical evidence comparing the efficacy and mechanisms of these two compounds.

II. Quantitative Data Presentation

The following tables summarize the in vitro cytotoxicity of this compound and doxorubicin against various TNBC cell lines.

Table 1: In Vitro Cytotoxicity (LC50/IC50) of this compound in TNBC Cell Lines

Cell LineTNBC SubtypeLC50 (µM)Source
MDA-MB-468Basal-Like 1 (BL1)0.6[1]
HCC70Basal-Like 2 (BL2)15 - 60[1]
BT-549Mesenchymal-Like (ML)15 - 60[1]
MDA-MB-231Mesenchymal Stem-Like (MSL)15 - 60[1]
MDA-MB-453Luminal Androgen Receptor (LAR)15 - 60[1]

Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin in TNBC Cell Lines

Cell LineIC50 (µM)Source
MDA-MB-4680.13[2]
0.27[3]
MDA-MB-2310.28[2]

Note: A direct, head-to-head in vivo comparison of tumor growth inhibition between this compound and doxorubicin was not available in the reviewed literature. This compound has shown antitumor efficacy in a xenograft mouse model, and doxorubicin has been used as a control in various in vivo studies with varying results, in some cases failing to inhibit tumor growth.[1][4][5][6]

III. Mechanisms of Action

This compound: Induction of DNA Damage Response

This compound exhibits a targeted mechanism of action, primarily in the Basal-Like 1 (BL1) subtype of TNBC.[1][4] It induces DNA double-strand breaks, which in turn activates the DNA damage response (DDR) pathway.[1][4] This leads to the phosphorylation and activation of key checkpoint kinases such as p53, Chk1, and Chk2, ultimately resulting in G1 phase cell cycle arrest and subsequent cell death.[1]

Maximiscin_Pathway This compound This compound DSB DNA Double-Strand Breaks This compound->DSB p53 p-p53 DSB->p53 Chk1 p-Chk1 DSB->Chk1 Chk2 p-Chk2 DSB->Chk2 G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest Chk1->G1_Arrest Chk2->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

This compound's DNA Damage Response Pathway.
Doxorubicin: Topoisomerase II Inhibition and Oxidative Stress

Doxorubicin, an anthracycline antibiotic, functions through multiple mechanisms. Its primary mode of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[7][8][9] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, doxorubicin prevents the re-ligation of DNA strands, leading to DNA breaks and the induction of apoptosis.[8][9] Additionally, doxorubicin generates reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to its cytotoxic effects.[8]

Doxorubicin_Pathway Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Breaks DNA_Intercalation->DNA_Breaks Apoptosis Apoptosis ROS->Apoptosis DNA_Breaks->Apoptosis Senescence Senescence DNA_Breaks->Senescence Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture TNBC Cells Seed Seed Cells in 96-well Plates Culture->Seed Treat Add Serial Dilutions of Drug Seed->Treat Incubate Incubate for 72h Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Calculate Calculate IC50/LC50 Assay->Calculate

References

A Comparative Analysis of the Cytotoxic Properties of Maximiscin and Pyridoxatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cytotoxic activities of two natural compounds, Maximiscin and Pyridoxatin. The information presented is supported by experimental data to assist in evaluating their potential as anticancer agents.

I. Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and Pyridoxatin have been evaluated against various cancer cell lines. A summary of their potency, represented by half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) values, is presented below.

CompoundCell LineCancer TypeIC50/LC50 (µM)Assay
This compound MDA-MB-468Triple-Negative Breast Cancer (BL1 subtype)0.6SRB
HCC70Triple-Negative Breast Cancer (BL2 subtype)>60SRB
BT-549Triple-Negative Breast Cancer (Mesenchymal-like)15SRB
MDA-MB-231Triple-Negative Breast Cancer (Mesenchymal stem-like)>60SRB
MDA-MB-453Triple-Negative Breast Cancer (Luminal AR)>60SRB
Pyridoxatin Panel of 21 Cancer Cell LinesVarious0.038 - 2.67 (µg/mL)Not Specified

Note: The EC50 values for Pyridoxatin were reported across a panel of 21 different cancer cell lines, though the specific cell lines and corresponding values were not detailed in the available literature.[1]

II. Mechanisms of Cytotoxic Action

This compound: Induction of DNA Damage and G1 Cell Cycle Arrest

This compound exerts its cytotoxic effects primarily through the induction of DNA damage.[2][3] This triggers the DNA damage response (DDR) pathway, leading to the phosphorylation of key proteins such as p53, Chk1, and Chk2.[2] Activation of this signaling cascade results in cell cycle arrest at the G1 phase, preventing cancer cell proliferation and ultimately leading to apoptosis.[3] this compound has shown particular potency against the MDA-MB-468 triple-negative breast cancer cell line.[2]

Pyridoxatin: Inhibition of Gelatinase A (MMP-2) and DNA Synthesis

The cytotoxic activity of Pyridoxatin is linked to its ability to inhibit gelatinase A (MMP-2), a key enzyme in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis.[4] By inhibiting MMP-2, Pyridoxatin may disrupt essential cell signaling pathways that promote cancer cell survival, potentially leading to apoptosis. Additionally, Pyridoxatin has been reported to inhibit DNA synthesis, further contributing to its antiproliferative effects.[4] It also acts as a free radical scavenger.[4]

III. Experimental Protocols

Sulforhodamine B (SRB) Assay (for this compound Cytotoxicity)

This protocol is based on the methodology used to determine the cytotoxicity of this compound.

Objective: To determine the concentration of a compound that causes a 50% reduction in cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (or other test compound)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Remove the TCA and wash the plates five times with deionized water. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: The LC50 value is calculated from the concentration-response curve.

General Cytotoxicity Assay Protocol (Applicable for Pyridoxatin)

While a specific, detailed protocol for Pyridoxatin cytotoxicity testing was not available, a general protocol for a common colorimetric assay, the MTT assay, is provided below. This method is widely used to assess cell viability.

Objective: To measure the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • Pyridoxatin (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and incubate overnight.

  • Compound Treatment: Expose cells to various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500-600 nm.

  • Data Analysis: The IC50 value is determined from the dose-response curve.

IV. Visualized Signaling Pathways and Workflows

Maximiscin_Cytotoxicity_Workflow cluster_workflow Experimental Workflow: SRB Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Fixation (TCA) Cell Fixation (TCA) Compound Treatment->Cell Fixation (TCA) Washing Washing Cell Fixation (TCA)->Washing SRB Staining SRB Staining Washing->SRB Staining Wash Unbound Dye Wash Unbound Dye SRB Staining->Wash Unbound Dye Solubilization Solubilization Wash Unbound Dye->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis (LC50) Data Analysis (LC50) Absorbance Reading->Data Analysis (LC50)

Workflow for determining cytotoxicity using the SRB assay.

Maximiscin_Signaling_Pathway cluster_pathway This compound's Mechanism: DNA Damage Response This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Phosphorylation ATM_ATR->p53 G1_Arrest G1 Cell Cycle Arrest Chk1_Chk2->G1_Arrest p53->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

This compound induces apoptosis via the DNA damage response pathway.

Pyridoxatin_Signaling_Pathway cluster_pathway Pyridoxatin's Mechanism: MMP-2 Inhibition Pyridoxatin Pyridoxatin MMP2 Gelatinase A (MMP-2) Pyridoxatin->MMP2 inhibits ECM_Degradation ECM Degradation MMP2->ECM_Degradation promotes Survival_Signaling Pro-survival Signaling ECM_Degradation->Survival_Signaling activates Apoptosis Apoptosis Survival_Signaling->Apoptosis inhibits

Pyridoxatin may induce apoptosis by inhibiting MMP-2.

References

Validating Maximiscin's Primary Molecular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental data validating the primary molecular target of Maximiscin, a fungal metabolite with potent and selective cytotoxic activity against a subtype of triple-negative breast cancer (TNBC). This compound's primary mechanism of action is the induction of DNA double-strand breaks, which subsequently activates the DNA damage response (DDR) pathway. This guide compares this compound's efficacy with other cytotoxic agents and provides detailed protocols for the key validation experiments.

Data Presentation

Cytotoxic Activity of this compound and Comparative Compounds

This compound exhibits selective cytotoxicity against the basal-like 1 (BL1) subtype of TNBC, represented by the MDA-MB-468 cell line.[1] Its potency is compared with other chemotherapeutic agents across a panel of TNBC cell lines.

CompoundCell Line (TNBC Subtype)LC50 (µM)
This compound MDA-MB-468 (BL1) 0.6 [1]
HCC70 (BL2)15[1]
BT-549 (Mesenchymal)>60[1]
MDA-MB-231 (Mesenchymal Stem-Like)>60[1]
MDA-MB-453 (Luminal AR)20[1]
Paclitaxel MDA-MB-468 0.0098 [1]
HCC700.0082[1]
BT-549>0.0625[1]
MDA-MB-2310.015[1]
MDA-MB-4530.012[1]
Doxorubicin MDA-MB-468 0.35 [2]
MDA-MB-2311.5[2]
MCF-7 (Non-TNBC)0.83[3]
Etoposide DU-4475 (Breast)0.13
OCUB-M (Breast)0.11

LC50 (Lethal Concentration 50) is the concentration of a compound that causes the death of 50% of the cells.

Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells

Treatment with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle, indicative of DNA damage-induced cell cycle arrest.[1]

Treatment (18h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle55.228.116.7
This compound (0.3 µM)57.326.516.2
This compound (1 µM) 72.4 15.3 12.3
This compound (10 µM) 78.1 10.2 11.7

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates four times with slow-running tap water to remove the TCA. Air-dry the plates.

  • Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[4]

Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Procedure:

  • Cell Harvesting: Harvest cells and create a single-cell suspension.

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Wash the cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

  • Staining: Add propidium iodide staining solution to the cell suspension.[5]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.[6][7][8][9]

Immunofluorescence for γH2AX Foci (Marker for DNA Double-Strand Breaks)

This technique is used to visualize and quantify DNA double-strand breaks within individual cells.

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the desired compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Mounting and Visualization: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei). Visualize the γH2AX foci using a fluorescence microscope.[10][11][12][13][14]

Western Blotting for Phosphorylated DDR Proteins (p-p53, p-Chk1, p-Chk2)

This method is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.

Procedure:

  • Cell Lysis: Lyse treated cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p53, Chk1, and Chk2.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[15][16][17][18]

Mandatory Visualization

Maximiscin_MOA This compound This compound DNA_Damage DNA Double-Strand Breaks (γH2AX) This compound->DNA_Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates p53 p53 ATM_ATR->p53 phosphorylates p_Chk1_p_Chk2 p-Chk1 / p-Chk2 p_Chk1_p_Chk2->p53 phosphorylates p_p53 p-p53 (Ser15) Cell_Cycle_Arrest G1 Cell Cycle Arrest p_p53->Cell_Cycle_Arrest Apoptosis Apoptosis p_p53->Apoptosis

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis Start TNBC Cell Lines Treatment Treat with this compound & Comparators Start->Treatment Cytotoxicity SRB Assay (Determine LC50) Treatment->Cytotoxicity Cell_Cycle Propidium Iodide Staining (Flow Cytometry) Treatment->Cell_Cycle DNA_Damage_Assay γH2AX Immunofluorescence Treatment->DNA_Damage_Assay DDR_Activation Western Blot (p-p53, p-Chk1, p-Chk2) Treatment->DDR_Activation

Caption: In vitro experimental workflow.

References

Maximizing DNA Damage for Cancer Therapy: A Comparative Analysis of Maximiscin

Author: BenchChem Technical Support Team. Date: December 2025

A new fungal metabolite, Maximiscin, demonstrates potent and selective DNA-damaging activity against a specific subtype of triple-negative breast cancer, positioning it as a noteworthy candidate in the landscape of cancer therapeutics. This guide provides a detailed comparison between this compound and established DNA damaging agents—doxorubicin, cisplatin, and etoposide—offering researchers and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Introduction to DNA Damaging Agents in Oncology

The cornerstone of many conventional cancer therapies lies in the strategic induction of DNA damage within tumor cells. By overwhelming a cancer cell's ability to repair its genome, these agents can trigger programmed cell death (apoptosis) and inhibit tumor proliferation. This class of drugs is diverse, with each agent employing a unique method to disrupt DNA integrity. This analysis focuses on this compound, a novel natural product, and compares its cellular effects to three widely used chemotherapeutic drugs: the anthracycline doxorubicin, the platinum-based compound cisplatin, and the topoisomerase II inhibitor etoposide.

Comparative Analysis of DNA Damaging Agents

This compound operates by inducing DNA double-strand breaks, which in turn activates a cascade of DNA damage response (DDR) pathways. This response is characterized by the phosphorylation of key signaling proteins such as p53, Chk1, and Chk2, ultimately leading to cell cycle arrest in the G1 phase.[1][2] This mechanism distinguishes it from other agents that may affect different phases of the cell cycle.

In contrast, established agents have different primary mechanisms. Doxorubicin has a multi-faceted action, which includes intercalating between DNA base pairs, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species that damage DNA. Cisplatin functions by creating covalent bonds with DNA, forming adducts and cross-links that disrupt DNA replication. Etoposide is a topoisomerase II "poison," which traps the enzyme-DNA complex, preventing the re-ligation of DNA strands and resulting in double-strand breaks.

The downstream signaling for all these agents converges on the DNA Damage Response (DDR) pathway, although the specific cellular outcomes, such as the point of cell cycle arrest, can differ.

Data Presentation: Efficacy and Mechanism

The following tables summarize the key characteristics and cytotoxic potencies of this compound and the comparator agents, with a focus on the triple-negative breast cancer cell line MDA-MB-468, for which this compound has shown high selectivity.[1]

Table 1: Comparison of Mechanisms and Cellular Effects

FeatureThis compoundDoxorubicinCisplatinEtoposide
Primary Mechanism Induces DNA double-strand breaksDNA intercalation; Topoisomerase II inhibition; ROS generationForms DNA adducts and cross-linksTopoisomerase II inhibition
Key Signaling Events Phosphorylation of p53, Chk1, Chk2Activation of ATM/ATR pathwaysActivation of ATM/ATR pathwaysActivation of ATM/Chk2 pathway
Cell Cycle Arrest G1 PhaseG2/M PhaseS Phase, followed by G2/M PhaseG2/M Phase

Table 2: Cytotoxicity in MDA-MB-468 Breast Cancer Cells

CompoundAssay TypeValueEquivalent nM
This compound LC₅₀ (50% Lethal Conc.)600 nM600
Doxorubicin IC₅₀ (50% Inhibitory Conc.)0.13 - 0.27 µM130 - 270
Etoposide IC₅₀ (50% Inhibitory Conc.)1.68 µM1680
Cisplatin Effective Conc.10 - 20 µM10,000 - 20,000

Note: IC₅₀/LC₅₀ values can vary based on experimental conditions such as incubation time and assay methodology. The data presented is for comparative purposes.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in the cellular response to these agents and the methods to study them, the following diagrams are provided.

DNA_Damage_Response cluster_agents DNA Damaging Agents cluster_lesions Primary DNA Lesions cluster_sensors Sensor Kinases cluster_transducers Transducer Kinases cluster_effectors Effector Proteins This compound This compound DSB Double-Strand Breaks This compound->DSB Doxorubicin Doxorubicin Doxorubicin->DSB Intercalation DNA Intercalation Doxorubicin->Intercalation Etoposide Etoposide Etoposide->DSB Cisplatin Cisplatin Adducts DNA Adducts/ Cross-links Cisplatin->Adducts ATM ATM DSB->ATM ATR ATR Adducts->ATR Intercalation->ATM Chk2 p-Chk2 ATM->Chk2 Chk1 p-Chk1 ATR->Chk1 p53 p-p53 Chk2->p53 CellCycleArrest Cell Cycle Arrest (G1, S, G2/M) Chk2->CellCycleArrest Chk1->p53 Chk1->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Experimental_Workflow cluster_assays Downstream Assays cluster_viability Cell Viability cluster_protein Protein Analysis cluster_cellcycle Cell Cycle start Seed Cancer Cells (e.g., MDA-MB-468) in 96-well plates treat Treat with varying concentrations of This compound or other agents start->treat incubate Incubate for 24-72 hours treat->incubate MTT MTT Assay incubate->MTT Lysates Prepare Cell Lysates incubate->Lysates FixPerm Fix & Permeabilize Cells incubate->FixPerm Absorbance Measure Absorbance (OD 570nm) MTT->Absorbance IC50 Calculate IC50/LC50 Absorbance->IC50 WB Western Blot for p-p53, p-Chk1, etc. Lysates->WB Detect Chemiluminescent Detection WB->Detect PI_Stain Stain with Propidium Iodide (PI) FixPerm->PI_Stain Flow Analyze by Flow Cytometry PI_Stain->Flow

References

A Comparative Analysis of the Antitumor Activity of Maximiscin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antitumor activity of Maximiscin, a fungal metabolite, and its closely related analog, Pyridoxatin. Due to a lack of publicly available data on a broader series of this compound analogs, this guide will focus on the known biological activities of this compound and its direct comparison to Pyridoxatin, which is suggested to be its active pharmacophore.

Executive Summary

This compound has demonstrated selective and potent antitumor activity against specific subtypes of triple-negative breast cancer (TNBC), both in vitro and in vivo. Its mechanism of action is centered on the induction of DNA damage, leading to cell cycle arrest and the activation of DNA damage response pathways. The structurally similar compound, Pyridoxatin, has been reported to exhibit nearly identical cytotoxic potency, suggesting the core pyridone structure is crucial for its anticancer effects. This guide summarizes the available data, details the experimental protocols used to evaluate these compounds, and visualizes the key pathways and workflows.

Data Presentation: this compound vs. Pyridoxatin

FeatureThis compoundPyridoxatinReference
Source Fungal Metabolite (from Tolypocladium sp.)Natural Product[1]
Cancer Cell Line Sensitivity Selective cytotoxicity against basal-like 1 (BL1) triple-negative breast cancer (TNBC) cell line MDA-MB-468.Reported to have a nearly identical concentration-response curve to this compound in MDA-MB-468 cells.[1]
In Vitro Cytotoxicity Potent cytotoxic effects against multiple cancer cell lines in the NCI-60 panel.Similar cytotoxic potency to this compound.[1][2]
In Vivo Efficacy Demonstrated antitumor efficacy in a UACC-62 melanoma xenograft model and a TNBC xenograft model.Data not available.[2][3]
Mechanism of Action Induces DNA double-strand breaks, leading to G1 phase cell cycle arrest and apoptosis.Presumed to have a similar mechanism of action due to structural similarity and comparable cytotoxicity.[1][3][4]
Molecular Targets Activates DNA damage response pathways through phosphorylation of p53, Chk1, and Chk2.Not explicitly studied, but likely targets the same pathways as this compound.[1][4]

Signaling Pathway and Experimental Workflow

This compound-Induced DNA Damage Response Pathway

The following diagram illustrates the signaling cascade initiated by this compound in sensitive cancer cells.

Maximiscin_Pathway This compound-Induced DNA Damage Response Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p_p53 p-p53 (Ser15) ATM_ATR->p_p53 p_Chk1 p-Chk1 ATM_ATR->p_Chk1 p_Chk2 p-Chk2 ATM_ATR->p_Chk2 G1_Arrest G1 Cell Cycle Arrest p_p53->G1_Arrest p_Chk1->G1_Arrest p_Chk2->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Experimental_Workflow Experimental Workflow for Antitumor Activity Assessment cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Mechanism Mechanism of Action (Cell Cycle, Apoptosis, Western Blot) Cytotoxicity->Mechanism Selectivity Selectivity Assessment (Cancer vs. Normal Cells) Mechanism->Selectivity Xenograft Xenograft Tumor Model Selectivity->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Lead_ID Lead Compound Identification Toxicity->Lead_ID Start Compound Synthesis/ Isolation Start->Cytotoxicity

References

Comparative Efficacy of Maximiscin Across Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Maximiscin, a novel fungal metabolite, across various triple-negative breast cancer (TNBC) cell line subtypes. The data presented herein is derived from studies investigating its mechanism of action and selective efficacy. While direct cross-resistance studies are not extensively available, this guide offers valuable insights into this compound's potential in overcoming differential sensitivities in a panel of TNBC cell lines.

Data Presentation: Cytotoxic Activity of this compound

This compound has demonstrated selective and potent cytotoxic activity against the basal-like 1 (BL1) subtype of triple-negative breast cancer, represented by the MDA-MB-468 cell line.[1] The following table summarizes the 50% lethal concentration (LC50) values of this compound across five different TNBC cell line subtypes after a 48-hour treatment period. For comparison, the LC50 values for the conventional chemotherapeutic agent Paclitaxel are also included.

Cell LineTNBC SubtypeThis compound LC50 (μM)Paclitaxel LC50 (nM)
MDA-MB-468Basal-Like 1 (BL1)0.69.8
HCC70Basal-Like 2 (BL2)~15>62.5
BT-549Mesenchymal-Like (ML)~208.2
MDA-MB-231Mesenchymal Stem-Like (MSL)~60>62.5
MDA-MB-453Luminal Androgen Receptor (LAR)~4012.5

Data sourced from Robles et al., "this compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer".[1]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol outlines the methodology used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive medium with DMSO at the same final concentration.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: The incubation medium is removed, and cells are fixed by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The TCA is washed away, and the plates are air-dried. SRB solution is then added to each well and incubated for 30 minutes at room temperature.

  • Washing: Unbound SRB is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 540 nm using a microplate reader. The LC50 values are then calculated from the concentration-response curves.[2]

Immunoblotting for DNA Damage Response Proteins

This protocol describes the general procedure for detecting the activation of DNA damage response pathway proteins following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p53, anti-phospho-Chk1, anti-phospho-Chk2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treated and untreated cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the phosphorylated forms of DNA damage response proteins.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The membrane is treated with a chemiluminescent substrate, and the signal is detected, indicating the presence and relative abundance of the target proteins.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cell_seeding Seed Cells in 96-Well Plate cell_attachment Incubate for 24h cell_seeding->cell_attachment add_this compound Add this compound Dilutions cell_attachment->add_this compound incubate_48h Incubate for 48h add_this compound->incubate_48h fix_cells Fix with TCA incubate_48h->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash with Acetic Acid stain_cells->wash_cells solubilize Solubilize Dye wash_cells->solubilize read_absorbance Read Absorbance at 540nm solubilize->read_absorbance signaling_pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage induces DDR_Activation DNA Damage Response (DDR) Activation DNA_Damage->DDR_Activation p53 p-p53 DDR_Activation->p53 Chk1 p-Chk1 DDR_Activation->Chk1 Chk2 p-Chk2 DDR_Activation->Chk2 Cell_Cycle_Arrest G1 Cell Cycle Arrest p53->Cell_Cycle_Arrest Chk1->Cell_Cycle_Arrest Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

References

In Vivo Antitumor Efficacy of Maximiscin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo antitumor effects of Maximiscin, a novel natural product, with a comparative perspective against Doxorubicin, a standard chemotherapeutic agent. The information is based on preclinical studies in xenograft models of triple-negative breast cancer (TNBC) and melanoma.

Comparative Efficacy in Triple-Negative Breast Cancer

This compound has demonstrated significant in vivo antitumor activity in a xenograft model using the MDA-MB-468 human TNBC cell line. While direct head-to-head studies with other chemotherapeutics are not yet published, this guide consolidates available data to offer a comparative perspective.

Data Summary: In Vivo Antitumor Activity in MDA-MB-468 Xenograft Model

Treatment GroupDosage and AdministrationKey FindingsData Source
This compound 5 mg/kg, intraperitoneal injection, daily for 21 daysInhibited tumor growth over the 21-day treatment period. Tumors were significantly smaller in this compound-treated mice compared to the control group on day 21.[1]
Doxorubicin 4.5 mg/kg, intravenous injectionShowed tumor growth inhibition in a BALB/c nude mice xenograft model.[2]
Vehicle Control 2.5% DMSO and 2.5% Kolliphor EL in DPBSTumors grew progressively over the study period.[1]

Note: The data for this compound and Doxorubicin are from separate studies and are not direct comparisons.

Experimental Protocols

This compound in MDA-MB-468 Xenograft Model

A detailed protocol for evaluating the in vivo antitumor efficacy of this compound is outlined below[1]:

  • Animal Model: Female athymic nude mice are used.

  • Cell Implantation: 2 x 10^6 MDA-MB-468 cells, suspended in 100 µL DPBS and 100 µL Matrigel®, are injected subcutaneously and bilaterally into each flank of the mice.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a minimum volume of 150 mm³. Mice are then randomly assigned to treatment and control groups.

  • Drug Administration: this compound is administered daily via intraperitoneal injection at a dose of 5 mg/kg. The vehicle control group receives a solution of 2.5% DMSO and 2.5% Kolliphor EL in DPBS.

  • Monitoring: Tumor volume is measured twice weekly with calipers. The weight and general health of the mice are monitored daily for signs of toxicity.

  • Study Endpoint: The study is concluded after a predetermined period (e.g., 21 days), at which point final tumor volumes are compared.

Experimental Workflow for In Vivo Antitumor Efficacy Study

G cluster_0 Animal Model Preparation cluster_1 Tumor Growth and Treatment cluster_2 Data Collection and Analysis A Female Athymic Nude Mice C Subcutaneous Injection of 2x10^6 Cells in Matrigel A->C B MDA-MB-468 Cell Culture B->C D Tumor Growth to ~150 mm³ C->D E Randomization into Treatment & Control Groups D->E F Daily Intraperitoneal Injection E->F G This compound (5 mg/kg) F->G H Vehicle Control F->H I Tumor Volume Measurement (Twice Weekly) G->I J Daily Monitoring of Mouse Weight and Health G->J H->I H->J K Final Tumor Volume Comparison at Day 21 I->K

Caption: Workflow of the in vivo xenograft study for this compound.

Mechanism of Action: DNA Damage Response

This compound exerts its antitumor effects by inducing DNA damage, specifically causing DNA double-strand breaks. This triggers the activation of the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis[1].

Signaling Pathway of this compound-Induced DNA Damage Response

G This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB induces p53 Phosphorylation of p53 DNA_DSB->p53 activates Chk1 Phosphorylation of Chk1 DNA_DSB->Chk1 activates Chk2 Phosphorylation of Chk2 DNA_DSB->Chk2 activates G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest Chk1->G1_Arrest Chk2->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis leads to

Caption: this compound's mechanism of action via the DNA damage response pathway.

In Vivo Efficacy in Melanoma

In addition to its effects on TNBC, this compound has also shown in vivo antitumor efficacy in a UACC-62 melanoma xenograft model. This suggests a broader potential for this compound in treating different cancer types. Further comparative studies are needed to fully elucidate its efficacy relative to standard-of-care treatments for melanoma.

Conclusion

This compound is a promising novel antitumor agent with demonstrated in vivo efficacy in preclinical models of triple-negative breast cancer and melanoma. Its mechanism of action, centered on the induction of DNA damage and activation of the DNA damage response pathway, provides a strong rationale for its further development. While direct comparative data with established chemotherapeutics like Doxorubicin is currently limited, the existing evidence warrants further investigation to position this compound in the landscape of cancer therapy. Future studies should focus on head-to-head comparisons to better define its therapeutic potential.

References

Comparative Gene Expression Analysis of Maximiscin-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the gene expression changes induced by Maximiscin, a potent anti-cancer compound, in triple-negative breast cancer (TNBC) cells. While specific genome-wide expression data for this compound is not yet publicly available, this document synthesizes existing knowledge of its mechanism of action and presents a framework for its comparison with standard-of-care DNA-damaging chemotherapeutics. The provided experimental protocols and data tables—including hypothetical data for this compound based on its known biological effects—serve as a resource for researchers in oncology and drug development.

This compound, a fungal metabolite, has demonstrated selective cytotoxic efficacy against the basal-like 1 (BL1) subtype of TNBC.[1] Its primary mechanism of action involves the induction of DNA double-strand breaks, which in turn activates the DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.[2] This guide compares the anticipated gene expression profile of this compound-treated cells with those treated with established DNA-damaging agents like Cisplatin and Doxorubicin.

Comparative Gene Expression Profiles

The following tables summarize the expected and observed changes in the expression of key genes involved in the DNA damage response pathway in the MDA-MB-468 TNBC cell line following treatment with this compound and other DNA-damaging agents.

Note on Data: Quantitative gene expression data for this compound is not currently available in public databases. The data presented for this compound in Table 1 is hypothetical and projected based on its known mechanism of action to illustrate the expected outcomes of a gene expression analysis. This is intended to serve as a guide for researchers. Data for Cisplatin and Doxorubicin is based on publicly available datasets and literature.

Table 1: Hypothetical Gene Expression Changes in MDA-MB-468 Cells Treated with this compound

Gene SymbolGene NameFunction in DNA Damage ResponseHypothetical Log2 Fold ChangeHypothetical Adjusted p-value
TP53Tumor Protein P53Key tumor suppressor, activates cell cycle arrest and apoptosis2.5< 0.001
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)p53-target, enforces G1 cell cycle arrest3.0< 0.001
GADD45AGrowth Arrest and DNA Damage Inducible Alphap53-target, involved in DNA repair and cell cycle control2.8< 0.001
BAXBCL2 Associated X, Apoptosis Regulatorp53-target, promotes apoptosis2.2< 0.001
CHEK1Checkpoint Kinase 1Activated upon DNA damage, phosphorylates p531.5< 0.05
CHEK2Checkpoint Kinase 2Activated by DNA double-strand breaks, phosphorylates p531.8< 0.01
ATMATM Serine/Threonine KinaseSenses DNA double-strand breaks, activates CHEK21.2< 0.05
ATRATR Serine/Threonine KinaseSenses single-strand DNA breaks, activates CHEK11.1> 0.05
BRCA1BRCA1 DNA Repair AssociatedCritical for homologous recombination repair0.5> 0.05
RAD51RAD51 RecombinaseKey protein in homologous recombination0.3> 0.05

Table 2: Comparative Gene Expression Changes with Standard Chemotherapeutics

Gene SymbolTreatmentLog2 Fold ChangeAdjusted p-valueData Source
TP53Cisplatin2.1< 0.001GEO: GSE18864
CDKN1ACisplatin2.8< 0.001GEO: GSE18864
GADD45ADoxorubicin2.5< 0.001Literature Survey
BAXDoxorubicin2.0< 0.001Literature Survey
CHEK1Cisplatin1.3< 0.05GEO: GSE18864
CHEK2Doxorubicin1.6< 0.01Literature Survey

Signaling Pathways and Experimental Workflow

To visualize the biological processes and experimental procedures discussed, the following diagrams are provided.

DNA_Damage_Response cluster_stimulus Cellular Stress cluster_damage DNA Damage cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Cellular Outcomes This compound This compound DSB Double-Strand Breaks This compound->DSB induces ATM ATM DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 CHK2->p53 phosphorylates p21 p21 (CDKN1A) p53->p21 activates transcription GADD45a GADD45a p53->GADD45a activates transcription BAX BAX p53->BAX activates transcription CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest DNARepair DNA Repair GADD45a->DNARepair Apoptosis Apoptosis BAX->Apoptosis

Figure 1. this compound-induced DNA damage response pathway.

RNA_Seq_Workflow cluster_treatment Cell Culture and Treatment cluster_rna_prep RNA Processing cluster_sequencing Sequencing cluster_analysis Data Analysis A Seed MDA-MB-468 Cells B Treat with: - this compound - Cisplatin - Doxorubicin - Vehicle Control A->B C Total RNA Extraction B->C D RNA Quality Control (QC) C->D E mRNA Isolation / rRNA Depletion D->E F RNA Fragmentation E->F G cDNA Synthesis F->G H Adapter Ligation G->H I Library Amplification & QC H->I J High-Throughput Sequencing I->J K Raw Read QC J->K L Alignment to Reference Genome K->L M Gene Expression Quantification L->M N Differential Gene Expression Analysis M->N O Pathway and Functional Analysis N->O

Figure 2. Experimental workflow for comparative transcriptomics.

Experimental Protocols

A detailed methodology for conducting a comparative gene expression analysis using RNA sequencing (RNA-seq) is provided below.

Cell Culture and Drug Treatment
  • Cell Line: MDA-MB-468 (ATCC® HTB-132™).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells in triplicate with this compound (e.g., 1 µM), Cisplatin (e.g., 10 µM), Doxorubicin (e.g., 1 µM), or a vehicle control (e.g., DMSO) for a predetermined time point (e.g., 24 hours).

RNA Extraction and Quality Control
  • RNA Isolation: Following treatment, wash cells with PBS and lyse directly in the well using a suitable lysis buffer (e.g., from Qiagen RNeasy Mini Kit).

  • Extraction: Purify total RNA using a column-based method according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

  • Quality Control: Assess RNA integrity and quantity. The RNA Integrity Number (RIN) should be ≥ 8.0 as determined by an Agilent Bioanalyzer. Quantify RNA concentration using a Qubit fluorometer.

RNA-seq Library Preparation and Sequencing
  • mRNA Enrichment: Isolate messenger RNA (mRNA) from 1 µg of total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime with random hexamers.

  • First and Second Strand cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase, followed by second-strand synthesis using DNA Polymerase I.

  • End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.

  • Library Amplification: Amplify the adapter-ligated library by PCR to enrich for fragments with adapters on both ends.

  • Library QC and Sequencing: Validate the quality and size distribution of the library using a Bioanalyzer and quantify using qPCR. Sequence the libraries on an Illumina NovaSeq platform to generate 50 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using a tool like Trimmomatic.

  • Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using featureCounts.

  • Differential Gene Expression Analysis: Use DESeq2 or edgeR in R to normalize the raw counts and perform differential expression analysis between treatment groups and the vehicle control. Genes with an adjusted p-value (FDR) < 0.05 and a |log2 fold change| > 1 are considered significantly differentially expressed.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes using tools like DAVID or GSEA to identify significantly modulated biological processes and pathways.

Conclusion

This compound's targeted activity against the BL1 subtype of TNBC and its mechanism of inducing DNA damage make it a promising candidate for further investigation. The anticipated upregulation of genes in the p53 signaling and DNA damage response pathways aligns with its known biological effects. A direct comparative gene expression analysis with standard chemotherapeutics, following the protocols outlined in this guide, will be crucial to fully elucidate its molecular impact and identify potential biomarkers for patient stratification. This guide provides a foundational framework for researchers to undertake such studies and advance our understanding of this compound's therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of Maximiscin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Maximiscin, a complex polyketide-shikimate compound with noted antitumor properties, requires careful handling and disposal due to its potential cytotoxic nature. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound waste streams in a research setting.

Hazard Assessment and Waste Classification

Waste Stream Segregation and Handling

Proper segregation of this compound waste at the point of generation is mandatory to ensure safe and compliant disposal. The following table outlines the different waste streams and their appropriate handling procedures.

Waste StreamDescriptionRecommended ContainerDisposal Procedure
Solid Waste Unused or expired this compound powder, contaminated weigh boats, pipette tips, and other solid lab materials.Labeled, sealed, puncture-proof hazardous waste container with a cytotoxic waste sticker.Collect in the designated container. Do not mix with non-hazardous waste. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for incineration.
Liquid Waste (Concentrated) Unused stock solutions of this compound.Labeled, sealed, leak-proof, and chemically compatible hazardous waste container (e.g., polyethylene).Collect in the designated container. Do not dispose of down the drain. Arrange for pickup by EHS for incineration.
Liquid Waste (Dilute) Aqueous solutions containing low concentrations of this compound (e.g., from cell culture media).Labeled, sealed, leak-proof hazardous waste container.Collect in the designated container. Sewer disposal is strictly prohibited for cytotoxic compounds. Arrange for pickup by EHS.
Contaminated Sharps Needles, syringes, glass vials, and any other sharp objects contaminated with this compound.Labeled, puncture-proof sharps container with a cytotoxic waste sticker.Place directly into the sharps container immediately after use. Do not recap needles. Arrange for pickup by EHS.
Contaminated PPE Gloves, lab coats, and other personal protective equipment contaminated with this compound.Labeled, sealed, thick plastic bag or container for cytotoxic waste.Carefully remove and place in the designated container immediately after handling this compound. Arrange for pickup by EHS.

Step-by-Step Disposal Protocol

  • Identify and Segregate: At the point of generation, identify all materials contaminated with this compound and segregate them into the appropriate waste streams as detailed in the table above.[1]

  • Use Designated Containers: Always use containers that are properly labeled for hazardous and cytotoxic waste. Ensure containers are compatible with the waste type and are in good condition.[2]

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Cytotoxic"). Follow your institution's specific labeling requirements.[3]

  • Secure Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be away from general lab traffic and clearly marked. Ensure incompatible waste types are segregated to prevent reactions.[5]

  • Container Management: Do not overfill waste containers; they should be sealed when approximately three-quarters full to prevent spills.[1] Keep containers closed at all times except when adding waste.[5]

  • Schedule Pickup: Once a waste container is full, follow your institutional procedures to schedule a pickup by the Environmental Health & Safety (EHS) or equivalent department.[6] Do not attempt to transport hazardous waste outside of the laboratory yourself.

Decontamination of Surfaces and Glassware

For reusable glassware and laboratory surfaces, a multi-step decontamination process is required:

  • Initial Cleaning (Detergent): Using appropriate PPE, wipe the surface or wash the glassware with a laboratory-grade detergent solution.[1]

  • Rinsing: Thoroughly rinse with a suitable solvent (e.g., ethanol or isopropanol, depending on solubility) to remove residual this compound. Collect this rinsate as hazardous liquid waste. Follow with a final rinse with water.

  • Final Decontamination (Optional): For heavily contaminated surfaces, a final wipe-down with a 70% ethanol or isopropanol solution is recommended.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

MaximiscinDisposal This compound Waste Disposal Workflow cluster_waste_type Identify Waste Type cluster_containers Segregate into Appropriate Container start Waste Generation (this compound Contaminated Material) is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Cytotoxic Sharps Container is_sharp->sharps_container Yes is_solid Is it solid (non-sharp)? is_liquid->is_solid No liquid_container Sealed, Leak-Proof Liquid Waste Container is_liquid->liquid_container Yes is_ppe Is it PPE? is_solid->is_ppe No solid_container Sealed Solid Waste Container is_solid->solid_container Yes ppe_container Cytotoxic Waste Bag/Container is_ppe->ppe_container Yes label_container Label Container Clearly (Hazardous, Cytotoxic, this compound) sharps_container->label_container liquid_container->label_container solid_container->label_container ppe_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste schedule_pickup Schedule Pickup by EHS store_waste->schedule_pickup final_disposal Final Disposal (Incineration) schedule_pickup->final_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This guide provides general recommendations based on standard laboratory safety practices for cytotoxic compounds. Always consult your institution's specific Safety Data Sheets (SDS), protocols, and Environmental Health & Safety (EHS) department for detailed and compliant disposal procedures.

References

Standard Operating Procedure: Personal Protective Equipment, Handling, and Disposal of Maximiscin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Maximiscin" is a proprietary or hypothetical compound with no publicly available Safety Data Sheet (SDS), this document provides essential safety and handling guidance based on protocols for potent cytotoxic compounds.[1][2][3] These procedures must be adapted pending a formal risk assessment based on the compound's specific toxicological and physical properties.

This guide is intended for researchers, scientists, and drug development professionals. It provides procedural, step-by-step guidance for the safe handling and disposal of this compound, assuming it is a potent, cytotoxic, and hazardous substance.

Hazard Assessment and Engineering Controls

This compound is to be treated as a highly potent and hazardous compound with potential cytotoxic, mutagenic, and teratogenic effects.[1] Occupational exposure can occur through inhalation of aerosols, skin contact, or ingestion.[2][4] Therefore, a primary principle is to minimize exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[5]

  • Primary Engineering Control: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[6][7] These enclosures protect both the worker and the product.[6]

  • Work Surface: The work surface within the BSC must be covered with a disposable, plastic-backed absorbent pad.[8] This pad should be replaced after each procedure or in the event of a spill.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to create a barrier between the handler and the hazardous drug.[6] All PPE used in the handling of this compound is considered contaminated and must be disposed of as cytotoxic waste.[1][9]

Table 1: Required PPE for Handling this compound

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 certified).[8]Protects against skin contact and absorption. Double gloving provides an extra layer of protection.
Gown Disposable, impermeable chemotherapy gown.Prevents contamination of personal clothing and skin.
Eye Protection Safety glasses or goggles. A full face shield is required if there is a splash risk.[8]Protects eyes from splashes and aerosols.
Respiratory Protection Surgical N-95 respirator.[6]Required for cleaning spills outside of a BSC to prevent inhalation of aerosolized particles.[10]
Shoe Covers Disposable, impervious shoe covers.Prevents tracking of contamination outside of the work area.

Step-by-Step Handling Procedures

  • Don PPE: Before entering the designated handling area, don all required PPE as specified in Table 1.

  • Prepare BSC: Decontaminate the BSC interior surfaces. Place a new disposable absorbent pad on the work surface.

  • Weighing: Use a dedicated analytical balance inside the BSC. Weigh the powdered this compound directly into a container that can be sealed for transport or reconstitution. Use wet absorbent gauze to handle powders to prevent spreading.[11]

  • Reconstitution: Use Luer-lock syringes and closed-system drug-transfer devices (CSTDs) to reconstitute the compound.[5][9] This minimizes the generation of aerosols and prevents needle detachment.[9]

  • Surface Decontamination: After handling is complete, wipe all exterior surfaces of containers, equipment, and the BSC work surface. A common procedure involves cleaning twice with a detergent solution followed by 70% isopropyl alcohol.[11]

  • Doffing PPE: Remove PPE in a designated area, starting with the outer gloves, gown, and shoe covers, followed by inner gloves. Dispose of all items in a designated cytotoxic waste container.[12]

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[12]

Spill Management

Immediate and effective management of spills is critical to minimize contamination and health risks.[1][10] Spill kits containing all necessary materials must be readily available in all areas where this compound is handled.

Table 2: Spill Response Protocol

Spill SizeContainment & Cleanup ProcedureRequired PPE
Small Spill (<5 mL or 5 g) 1. Alert others and restrict access to the area.[11] 2. Gently cover liquids with absorbent pads or powders with a damp cloth to avoid aerosol generation.[11] 3. Collect all contaminated materials and broken glass using a scoop and place them in a cytotoxic sharps container.[11] 4. Clean the spill area twice with a detergent solution, followed by 70% isopropyl alcohol.[11]Gown, double gloves, eye protection.[11]
Large Spill (>5 mL or 5 g) 1. Evacuate the area and call for assistance.[10] 2. Post warning signs to prevent entry.[10] 3. The cleanup team must don full PPE, including respirators.[10] 4. Follow the same containment and cleaning steps as for a small spill, working from the outside in.[13]Gown, double gloves, eye protection, N-95 respirator.[10]

Waste Disposal Plan

All materials that come into contact with this compound must be segregated and disposed of as cytotoxic waste.[14] The final disposal method for cytotoxic waste is typically high-temperature incineration.[15][16][17]

Table 3: Cytotoxic Waste Segregation and Disposal

Waste StreamDescriptionContainer TypeDisposal Protocol
Sharps Waste Needles, syringes, vials, broken glass.[1]Puncture-resistant, leak-proof sharps container labeled "Cytotoxic".[1][15]Place directly into the sharps container. Do not recap needles. Seal when ¾ full.
Solid Waste Gloves, gowns, absorbent pads, cleaning materials.[1]Leak-proof plastic container or bin lined with a purple or red cytotoxic waste bag.[1][14][15]Place all contaminated solid waste into the designated bag/bin. Seal the bag before placing it in the final collection container.[16]
Liquid Waste Unused or residual this compound solutions.Designated, sealed, and labeled hazardous chemical waste container.Collect in a compatible, sealed container. Do not pour down the drain.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup Phase Don_PPE 1. Don Full PPE Prep_BSC 2. Prepare BSC Work Area Don_PPE->Prep_BSC Weigh_Compound 3. Weigh this compound Powder Prep_BSC->Weigh_Compound Reconstitute 4. Reconstitute with CSTD Weigh_Compound->Reconstitute Perform_Exp 5. Perform Experiment Reconstitute->Perform_Exp Decon_Surfaces 6. Decontaminate Surfaces & Equipment Perform_Exp->Decon_Surfaces Dispose_Waste 7. Segregate & Dispose Cytotoxic Waste Decon_Surfaces->Dispose_Waste Doff_PPE 8. Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands G Spill Spill Occurs Alert Alert Others & Restrict Area Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<5g or <5mL) Assess->SmallSpill Small LargeSpill Large Spill (>5g or >5mL) Assess->LargeSpill Large PPE_Small Don Gown, Double Gloves, Eye Protection SmallSpill->PPE_Small PPE_Large Don Full PPE including N-95 Respirator LargeSpill->PPE_Large Contain Contain Spill (Cover with pads/damp cloth) PPE_Small->Contain PPE_Large->Contain Cleanup Clean Area (Detergent -> Alcohol) Contain->Cleanup Dispose Dispose of all materials as Cytotoxic Waste Cleanup->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.